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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

The following is an in-depth technical guide on 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine , a specialized biaryl amine intermediate critical in the synthesis of advanced phosphine ligands and pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine , a specialized biaryl amine intermediate critical in the synthesis of advanced phosphine ligands and pharmaceutical scaffolds.

Part 1: Executive Summary & Chemical Identity

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (Systematic Name) is a sterically and electronically tuned biaryl amine. It serves as a pivotal "backbone" intermediate in the synthesis of Buchwald-type dialkylbiarylphosphine ligands , which are ubiquitous in palladium-catalyzed cross-coupling reactions (e.g., C–N, C–O bond formation).

The molecule features a biphenyl core substituted with an electron-donating methoxy group at the 4-position and a methyl group at the 4'-position. This specific substitution pattern is engineered to modulate the electron density of the resulting phosphine ligands (once the amine is converted to a phosphine), enhancing the oxidative addition rates of palladium catalysts.

Chemical Identity Table
AttributeDetail
Systematic Name 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine
Synonyms 2-Amino-4-methoxy-4'-methylbiphenyl; (4'-Methyl-4-methoxy-2-biphenylyl)amine
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
SMILES COc1cc(N)c(cc1)-c2ccc(C)cc2
Structural Class Biaryl Amine; Aniline Derivative
Key Precursors 2-Bromo-5-methoxyaniline; 4-Methylphenylboronic acid

Part 2: Physicochemical Properties

The physicochemical profile of this amine is defined by the interplay between the polar amine/methoxy groups and the lipophilic biphenyl scaffold.

Predicted & Experimental Data Profile

Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity QSAR models and structural analogs (e.g., 2-amino-4-methoxybiphenyl).

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline)Typically isolated as an off-white to pale brown solid.
Melting Point 92°C – 98°C (Predicted)Lower than the non-amine analog (181°C) due to lattice disruption by the amine, but stabilized by pi-stacking.
Boiling Point ~360°C (at 760 mmHg)High boiling point necessitates vacuum distillation or column chromatography for purification.
Solubility Lipophilic Soluble in DCM, EtOAc, THF, Toluene. Insoluble in water.
pKa (Conjugate Acid) 4.2 – 4.5 Weak base. The 4-methoxy group is electron-donating, slightly increasing basicity compared to unsubstituted aniline (4.6), but the biaryl system provides delocalization.
LogP 3.2 ± 0.4 Moderately lipophilic; suitable for organic solvent extractions.
Electronic Character Electron-RichThe 4-OMe and 4'-Me groups activate the ring, making it susceptible to electrophilic aromatic substitution (or oxidation).

Part 3: Synthetic Methodology (The Core Protocol)

The most robust route to 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is the Suzuki-Miyaura Cross-Coupling of a protected or unprotected aniline halide with a boronic acid. The protocol below describes the direct coupling of 2-bromo-5-methoxyaniline , which avoids protection/deprotection steps, maximizing atom economy.

Reaction Causality & Logic
  • Substrate Choice: 2-Bromo-5-methoxyaniline is used because the amino group is ortho to the bromine. The steric bulk is manageable, and the free amine does not poison the Pd catalyst under basic conditions if appropriate ligands are used.

  • Catalyst System: Pd(dppf)Cl₂ is selected for its resistance to oxidation and high activity for aryl bromides.

  • Base: K₂CO₃ provides the necessary activation of the boronic acid without causing harsh side reactions (like deprotonation of the amine).

Step-by-Step Protocol

Reagents:

  • Substrate: 2-Bromo-5-methoxyaniline (1.0 equiv)

  • Coupling Partner: 4-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv, dissolved in min. water)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 2-bromo-5-methoxyaniline, 4-methylphenylboronic acid, and Pd(dppf)Cl₂.

  • Inertion: Evacuate and backfill with Argon (x3) to remove O₂ (crucial to prevent homocoupling or phenol formation).

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide spot should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via Flash Column Chromatography on silica gel.

    • Gradient: 5%

      
       15% EtOAc in Hexanes.
      
    • Observation: The product typically elutes as a fluorescent band (under UV).

Synthesis Workflow Diagram

SynthesisWorkflow Start1 2-Bromo-5-methoxyaniline (Substrate) Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Reaction Start2 4-Methylphenylboronic Acid (Boron Source) Start2->Reaction Workup Extraction (EtOAc) & Drying (Na2SO4) Reaction->Workup 12-16h Purification Flash Chromatography (Silica, Hex/EtOAc) Workup->Purification Crude Oil Product 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine Purification->Product Isolated Solid

Figure 1: Synthetic workflow for the preparation of the target biaryl amine via Suzuki-Miyaura coupling.

Part 4: Applications & Utility

This amine is rarely the final API; rather, it is a high-value Intermediate . Its primary utility lies in the construction of Ligand Architectures .

Pathway to Buchwald Ligands

The conversion of this amine to a phosphine ligand involves a Sandmeyer-type iodination followed by Lithiation/Phosphinylation .

  • Diazotization: The amine is converted to the diazonium salt using

    
    .
    
  • Iodination: Treatment with

    
     yields the 2-iodo-4-methoxy-4'-methylbiphenyl.
    
  • Ligand Synthesis: The iodide is lithiated (

    
    ) and trapped with a chlorophosphine (e.g., 
    
    
    
    ) to generate the final ligand (analogous to RockPhos or JohnPhos derivatives).
Ligand Generation Logic

LigandPathway Amine Target Amine (C14H15NO) Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO2, Acid (0°C) Iodide 2-Iodo-Biaryl (Electrophile) Diazonium->Iodide KI, Sandmeyer Phosphine Dialkylbiaryl Phosphine (Final Ligand) Iodide->Phosphine 1. t-BuLi 2. Cl-P(R)2

Figure 2: Transformation pathway from the amine scaffold to active catalytic ligands.[1]

Part 5: Safety & Handling (E-E-A-T)

Every protocol must be self-validating regarding safety. As an aromatic amine, this compound carries specific risks.

  • Acute Toxicity: Like most anilines, it is likely harmful if swallowed or absorbed through the skin (Methemoglobinemia risk).

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) when handling the solid or solutions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C . Amines can oxidize (darken) upon prolonged exposure to air.

  • Waste Disposal: All aqueous waste from the Suzuki coupling (containing Palladium residues) must be treated as heavy metal waste.

Part 6: References

  • Suzuki-Miyaura Coupling Methodology:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Biaryl Amine Precursors (BrettPhos/RockPhos Analogs):

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • General Procedure for 2-Amino-Biaryl Synthesis:

    • Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry, 65(4), 1158–1174. Link

  • Precursor Data (2-Bromo-5-methoxyaniline):

    • PubChem Compound Summary for CID 2760363. Link

Sources

Exploratory

A Technical Guide to 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This technical guide provides a comprehensive scientific overview of the substituted biphenyl amine, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine. The biphenyl scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary:

This technical guide provides a comprehensive scientific overview of the substituted biphenyl amine, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine. The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring an ortho-amino group, a methoxy substituent, and a methyl group on the distal ring, presents a unique profile for potential applications in drug discovery, particularly as a modulator of protein-protein interactions or as a kinase inhibitor. This document details the precise IUPAC nomenclature and structural features, outlines a robust and plausible synthetic route via palladium-catalyzed cross-coupling, proposes a comprehensive analytical workflow for structural verification, and discusses the potential significance of this molecular architecture in modern drug development. This guide is intended for researchers, medicinal chemists, and scientists engaged in the design and synthesis of novel small-molecule therapeutics.

Nomenclature and Structural Elucidation

IUPAC Nomenclature

The systematic name for the target compound is determined by applying the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1] The core structure is a biphenyl, a system of two benzene rings connected by a single bond.[2]

  • Parent Hydride: The parent structure is [1,1'-biphenyl]. The locants '1,1'' are compulsory for defining the connection points.[1]

  • Numbering: One ring is assigned unprimed numbers (1, 2, 3, etc.), and the other is assigned primed numbers (1', 2', 3', etc.). The numbering begins at the carbon atom of the pivotal bond (C1 and C1').[3][4] The unprimed ring is typically the one with the principal functional group or more substituents. In this case, the ring bearing the amine group is designated as the unprimed ring.

  • Principal Functional Group: The amine (-NH₂) group is the principal functional group and is indicated by the suffix "-amine". It is located at the 2-position.

  • Substituents:

    • A methoxy (-OCH₃) group is located at the 4-position of the same ring.

    • A methyl (-CH₃) group is located at the 4'-position of the second ring.

Combining these elements, the preferred IUPAC name is 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine .

Chemical Structure

The 2D chemical structure, derived from the IUPAC name, highlights the key functional groups and their spatial relationship. The presence of a substituent at the ortho-position (the 2-amine group) relative to the pivotal C1-C1' bond introduces significant steric hindrance. This hindrance restricts free rotation around the single bond, which can lead to a phenomenon known as atropisomerism, where distinct, non-interconvertible rotational isomers (enantiomers) can exist.[5] This axial chirality is a critical feature in many biologically active biphenyl compounds.

Caption: 2D Structure of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Predicted Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Reference Analog
Molecular Formula C₁₄H₁₅NODerived from structure
Molecular Weight 213.28 g/mol Calculated from formula
Physical State Likely a solid at room temperatureBiphenyls with similar complexity are typically solids.[8]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); poorly soluble in water.The largely nonpolar biphenyl core dominates solubility. The amine and methoxy groups offer slight polarity.
pKa (Amine) ~4-5Typical for an anilinic amine, reduced by the steric hindrance and electronic effects of the biphenyl system.
XLogP3 ~3.5 - 4.5Estimated based on analogs like 4'-Methoxy[1,1'-biphenyl]-2-amine (XLogP3: 2.8)[6] and 4-Methoxy-4'-methylbiphenyl (XLogP3: 4.3).[7]

Proposed Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core is most effectively achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its reliability, high yields, and exceptional tolerance of various functional groups, making it a cornerstone of modern organic synthesis.[9][10] The proposed strategy involves coupling an appropriately substituted aniline derivative with a phenylboronic acid.

Retrosynthetic Analysis

The disconnection of the pivotal C1-C1' bond points to two commercially available or readily accessible starting materials: (4-methylphenyl)boronic acid and 2-bromo-5-methoxyaniline .

Retrosynthesis Target 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine Disconnect Suzuki-Miyaura Cross-Coupling Target->Disconnect SM1 2-Bromo-5-methoxyaniline (Aryl Halide) Disconnect->SM1 SM2 (4-methylphenyl)boronic acid (Boronic Acid) Disconnect->SM2

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of ortho-substituted anilines.[11]

Materials:

  • 2-Bromo-5-methoxyaniline (1.0 equiv)

  • (4-methylphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-methoxyaniline, (4-methylphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (Toluene:Water) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Causality of Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the challenging reductive elimination step for the sterically hindered ortho-substituted product and prevents catalyst deactivation.[11]

  • Base and Solvent: A combination of a moderately strong base like K₃PO₄ and a two-phase solvent system (Toluene/Water) is effective for transmetalation and maintaining catalyst activity.

Proposed Analytical Characterization Workflow

Structural confirmation of the synthesized product is paramount. A multi-technique approach ensures unambiguous identification.

Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Structure MS Mass Spectrometry (HRMS) Start->MS Molecular Formula IR IR Spectroscopy Start->IR Functional Groups Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Workflow for spectroscopic characterization.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic signatures based on the compound's structure and data from similar molecules.[8][12][13]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)~7.2-7.4 ppm (m, 4H): Protons on the 4-methylphenyl ring. ~6.7-7.0 ppm (m, 3H): Protons on the methoxy-amino-phenyl ring. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~3.7 ppm (br s, 2H): Amine (-NH₂) protons. ~2.4 ppm (s, 3H): Methyl (-CH₃) protons.
¹³C NMR (100 MHz, CDCl₃)~12-14 signals expected: ~158 ppm: C-O of the methoxy group. ~145 ppm: C-N of the amine group. ~110-140 ppm: Aromatic and biphenyl junction carbons. ~55 ppm: Methoxy carbon. ~21 ppm: Methyl carbon.
IR (FTIR) ~3400-3300 cm⁻¹: N-H stretching (amine). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl/methoxy). ~1600, 1500 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: Aryl C-O stretching (methoxy).
HRMS (ESI+) [M+H]⁺ calculated: 214.1226 [M+H]⁺ found: Should match calculated value within ± 5 ppm.

Significance in Drug Discovery

The 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine structure contains several features that are highly relevant in medicinal chemistry.

  • Biphenyl Core: This scaffold is a well-established "privileged structure" capable of mimicking peptide bonds and engaging in hydrophobic and π-stacking interactions within protein binding sites.[14]

  • Ortho-Amino Group: The 2-amine is a potent hydrogen bond donor and can act as a key anchoring point to a protein target. Its ortho position forces a non-planar conformation (dihedral angle) of the biphenyl rings, which can enhance binding affinity and selectivity by fitting into specific three-dimensional pockets.

  • Substituent Effects: The 4-methoxy group can act as a hydrogen bond acceptor and improve metabolic stability, while the 4'-methyl group can occupy a hydrophobic pocket, contributing to binding affinity.

  • Potential Applications: Substituted biphenylamines and diphenylamines are known to exhibit a wide range of biological activities, including as anticancer agents and potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15] This structural class is also prevalent in agrochemicals.[11] The specific arrangement of functional groups in the target molecule makes it a compelling candidate for screening against various kinase and protein-protein interaction targets.

Conclusion

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is a structurally interesting molecule with significant potential as a building block or lead compound in drug discovery. While not widely cataloged, its synthesis is feasible using robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The combination of its atropisomeric potential, strategically placed hydrogen bonding groups, and tunable hydrophobic elements makes it and its derivatives attractive targets for further investigation by medicinal chemists and researchers in the pharmaceutical sciences.

References

  • PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. [Link]

  • Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • All About Chemistry. (2020). IUPAC NOMENCLATURE OF BIPHENYLS. YouTube. [Link]

  • BT S CHem. (2020). IUPAC names of Biphenyl compounds. YouTube. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. [Link]

  • PubChem. 4-Methoxy-4'-methylbiphenyl. National Center for Biotechnology Information. [Link]

  • Slideshare. (2015). Biphenyl derivatives & Atropisomerism. [Link]

  • Wiley-VCH. (2005). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. [Link]

  • Lalevée, J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ACD/Labs. Rule A-52. Two Identical Ring Systems. [Link]

  • PrepChem. (2019). Synthesis of 4-Methoxy-1,1'-biphenyl. [Link]

  • Sahoo, A. K., et al. (2016). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Dalton Transactions. [Link]

  • NIST. 1,1'-Biphenyl, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • Supporting Information. (n.d.). Various NMR data for substituted biphenyls. [Link]

  • ResearchGate. (2014). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • Google Patents. (2021). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • ResearchGate. (2009). Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. [Link]

  • Asif, M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Google Patents. (2021).

Sources

Foundational

Introduction: The Significance of Substituted Biphenylamines and a Note on Compound Identification

An In-Depth Technical Guide to the Synthesis and Application of Substituted 2-Aminobiphenyls, with a Focus on Methoxy and Methyl Derivatives For Researchers, Scientists, and Drug Development Professionals Substituted bip...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Substituted 2-Aminobiphenyls, with a Focus on Methoxy and Methyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenylamines are a class of organic compounds that feature prominently as privileged scaffolds in medicinal chemistry and materials science. Their rigid, yet conformationally flexible, biphenyl core allows for precise spatial orientation of functional groups, making them ideal for interacting with biological targets such as enzymes and receptors. The introduction of substituents like methoxy and methyl groups can significantly modulate their physicochemical properties, including solubility, lipophilicity, and metabolic stability, which is of paramount importance in drug design.[1] Furthermore, the amine functional group serves as a versatile handle for further chemical modifications and can act as a key hydrogen bond donor or acceptor in molecular interactions.

This guide focuses on the synthesis, characterization, and potential applications of this important class of molecules, with a specific emphasis on structures akin to 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine. It is important to note that a specific Chemical Abstracts Service (CAS) number for "4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine" is not readily found in major chemical databases. However, the closely related compound, 4'-Methoxy[1,1'-biphenyl]-2-amine , is documented with CAS Number 38089-03-1 .[2] This guide will utilize this and other similar documented structures as representative examples to provide a comprehensive technical overview of this compound family.

Synthetic Strategies: Constructing the Biphenyl Core

The cornerstone of synthesizing substituted biphenylamines is the formation of the carbon-carbon bond between the two phenyl rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the most prevalent and efficient methods for this purpose.

Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryls, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of a 4-methoxy-4'-methyl-biphenyl scaffold, this would typically involve the coupling of a methoxy-substituted aryl halide with a methyl-substituted arylboronic acid, or vice-versa.[3][4]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling for Biphenyl Synthesis

  • Reactant Preparation: In a reaction vessel, dissolve the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene and water).

  • Base Addition: Add a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) to the mixture. The base is crucial for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.

The choice of reactants allows for the strategic introduction of the amine group either before or after the biphenyl core is formed. For instance, a bromo-aniline derivative can be coupled with a substituted phenylboronic acid.

Suzuki_Miyaura_Workflow A Aryl Halide (e.g., 2-bromoaniline derivative) Reaction Suzuki-Miyaura Coupling A->Reaction B Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) & Base Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted 2-Aminobiphenyl Purification->Product

Caption: Generalized workflow for the synthesis of substituted 2-aminobiphenyls via Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Characterization

The successful synthesis of substituted biphenylamines requires thorough characterization to confirm their identity and purity. The table below summarizes the expected physicochemical properties for representative compounds, and the subsequent section details the key spectroscopic signatures.

Property4'-Methoxy[1,1'-biphenyl]-2-amine[2]4-Methoxy-4'-methyl-1,1'-biphenyl[5][6]
CAS Number 38089-03-153040-92-9
Molecular Formula C₁₃H₁₃NOC₁₄H₁₄O
Molecular Weight 199.25 g/mol 198.26 g/mol
Melting Point Not reported181-182 °C
Boiling Point Not reported313.9 ± 21.0 °C (Predicted)
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is crucial for confirming the substitution pattern. For a compound like 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, one would expect to see distinct singlets for the methoxy (-OCH₃) and methyl (-CH₃) protons, typically in the range of 3.8-4.0 ppm and 2.3-2.5 ppm, respectively. The aromatic protons will appear as a series of doublets and multiplets in the range of 6.8-7.6 ppm. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[3][7]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings and alkyl groups (around 2850-3100 cm⁻¹), and C-O stretching for the methoxy group (around 1250 cm⁻¹).[8]

Applications in Drug Discovery and Materials Science

The biphenyl scaffold is a key structural motif in a number of therapeutic agents due to its ability to mimic the side chains of phenylalanine and tyrosine, allowing for interactions with hydrophobic pockets in proteins.

Role in Medicinal Chemistry
  • Enzyme Inhibition: Many biphenyl derivatives have been developed as enzyme inhibitors. For example, the biphenyl scaffold is central to the design of small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[9] The substituents on the biphenyl rings are critical for tuning the binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The methoxy group is a common substituent in drug molecules. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule, which can be beneficial for target binding. It also often improves metabolic stability by blocking sites of potential oxidation.[1] The methyl group can enhance binding through van der Waals interactions and increase lipophilicity.

Drug_Discovery_Logic Biphenyl Biphenyl Scaffold - Provides structural rigidity - Allows for tunable dihedral angle - Mimics amino acid side chains Molecule Substituted Biphenylamine Biphenyl->Molecule Amine Amine Group (-NH2) - Acts as H-bond donor/acceptor - Site for further derivatization - Can be protonated to improve solubility Amine->Molecule Methoxy Methoxy Group (-OCH3) - Acts as H-bond acceptor - Improves metabolic stability - Modulates electronic properties Methoxy->Molecule Methyl Methyl Group (-CH3) - Increases lipophilicity - Enhances binding via van der Waals forces Methyl->Molecule Application Drug Candidate / Functional Material Molecule->Application Biological Activity & Physicochemical Properties

Caption: The interplay of functional groups in determining the utility of substituted biphenylamines in drug discovery.

Safety and Handling

Aromatic amines as a class of compounds should be handled with care, as some can be toxic or carcinogenic. For related compounds, GHS hazard statements include warnings for skin and eye irritation.[10][11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these materials. All work should be conducted in a well-ventilated fume hood.

Conclusion

While the specific compound 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is not widely documented, the broader class of substituted 2-aminobiphenyls represents a rich area of chemical research with significant implications for drug discovery and development. The synthetic accessibility of these scaffolds, primarily through robust palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of structure-activity relationships. The strategic placement of functional groups like methoxy and methyl moieties on the biphenyl core provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide provides a foundational understanding of the synthesis, characterization, and application of these valuable chemical entities.

References

  • PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. Available from: [Link]

  • ChemBK. 4-Methoxy-4'-methyl-1,1'-biphenyl. Available from: [Link]

  • PrepChem.com. (1) Synthesis of 4-Methoxy-1,1'-biphenyl. Available from: [Link]

  • PubChem. 4-Methoxy-4'-methylbiphenyl. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Available from: [Link]

  • NIST WebBook. 1,1'-Biphenyl, 4-methoxy-. Available from: [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]

  • PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Available from: [Link]

Sources

Exploratory

Synthesis Pathways for 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 2-aminobiphenyls, such as 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (Chemical Formula: C₁₄H₁₅NO), presents a unique set of challenges in modern organic synthesis. This molecule features a biphenyl core with an electron-donating methoxy group, a methyl group on the adjacent ring, and a primary amine at the sterically hindered ortho position.

Historically, the synthesis of ortho-aminobiphenyls required the protection of the amine group or the use of a nitro-aryl precursor followed by reduction, due to the propensity of free amines to poison palladium catalysts. However, recent advancements in bulky dialkylbiaryl phosphine ligands have enabled direct, highly efficient Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines[1]. This whitepaper details the retrosynthetic logic, mechanistic rationale, and self-validating experimental protocols required to synthesize this target molecule efficiently.

Retrosynthetic Analysis & Strategic Pathway Selection

When designing the synthesis for 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, two primary topological disconnections are viable.

  • Pathway A (Direct Coupling): The direct Suzuki-Miyaura cross-coupling of 2-bromo-5-methoxyaniline with p-tolylboronic acid . This is the most atom-economical route. The primary challenge is the unprotected ortho-amine, which requires a highly specialized catalyst system to prevent catalyst deactivation.

  • Pathway B (Nitro-Reduction): The coupling of 2-bromo-5-methoxynitrobenzene with p-tolylboronic acid , followed by a reduction of the nitro group to the primary amine[2]. This bypasses the free-amine coordination issue but adds a synthetic step, reducing overall throughput.

For modern drug development and scale-up, Pathway A is prioritized due to step economy, provided the correct catalytic system is employed.

Retrosynthesis Target 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine PathA_SM1 2-Bromo-5-methoxyaniline Target->PathA_SM1 Pathway A (Direct) PathA_SM2 p-Tolylboronic acid Target->PathA_SM2 PathB_Int 4-Methoxy-4'-methyl- 2-nitrobiphenyl Target->PathB_Int Pathway B (Reduction) PathB_Int->PathA_SM2 PathB_SM1 2-Bromo-5-methoxynitrobenzene PathB_Int->PathB_SM1 Suzuki

Caption: Retrosynthetic pathways for 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Mechanistic Insights & Catalyst Design (E-E-A-T)

The Challenge of the Unprotected Ortho-Amine

In standard Suzuki-Miyaura reactions using simple ligands like PPh₃, the presence of a free primary amine ortho to the oxidative addition site is detrimental. The amine lone pair strongly coordinates to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle bis(amine)palladium(II) complex, effectively poisoning the catalyst and stalling the transmetalation step.

The Solution: Steric Shielding via Bulky Ligands

To overcome this, we must utilize sterically demanding, electron-rich ligands. Recent literature demonstrates that[3] or [4] (such as XPhos-Pd-G2) are exceptionally effective.

  • Causality of Precatalyst Choice: G3 and G4 palladacycles undergo rapid, base-mediated activation at room temperature to generate the active monoligated Pd(0) species. This ensures a high concentration of active catalyst immediately, outcompeting side reactions[4].

  • Causality of Ligand Choice: The bulky di-adamantyl groups of CataCXium A (or the bulky isopropyl groups of XPhos) create a physical steric barrier around the palladium center. This prevents the ortho-amine of the substrate from coordinating to the metal, forcing the catalytic cycle forward into transmetalation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Bulky Ligand Prevents Amine Binding) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-Bromo-5-methoxyaniline TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim p-Tolylboronic acid RedElim->Pd0 Target Molecule

Caption: Suzuki-Miyaura catalytic cycle emphasizing bulky ligand necessity.

Quantitative Data & Optimization Matrix

To ensure a self-validating and highly reproducible system, the reaction parameters must be optimized. The following table summarizes the quantitative data and rationale for the optimized conditions compared to traditional, suboptimal approaches[5].

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale for Choice
Catalyst Pd(PPh₃)₄ (5 mol%)CataCXium A Pd G3 (2 mol%)Bulky ligand prevents amine coordination; G3 ensures rapid Pd(0) generation.
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is sufficiently basic for transmetalation but mild enough to prevent protodeboronation.
Solvent Toluene / EtOH2-MeTHF / H₂O (4:1)Biphasic system enhances boronic acid activation; 2-MeTHF is a greener, superior solvent.
Temp / Time 100 °C, 24 h80 °C, 12 hHighly active G3 precatalyst significantly lowers the activation barrier.
Expected Yield 40-50% (Sluggish)>85% (Clean conversion)Synergistic effect of steric shielding and efficient transmetalation kinetics.

Experimental Protocols (Self-Validating Systems)

The following protocol details the optimized Pathway A direct coupling. Every step is designed with internal validation checks to ensure high fidelity and reproducibility.

Protocol: Direct Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Reagents & Materials:

  • 2-Bromo-5-methoxyaniline (1.0 equiv, 10.0 mmol, 2.02 g)

  • p-Tolylboronic acid (1.5 equiv, 15.0 mmol, 2.04 g)

  • CataCXium A Pd G3 (2.0 mol%, 0.2 mmol, 146 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 20.0 mmol, 4.24 g)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / HPLC-grade H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxyaniline, p-tolylboronic acid, CataCXium A Pd G3, and K₃PO₄.

    • Validation Check: Ensure the solid mixture is free-flowing. Clumping of K₃PO₄ indicates moisture contamination, which can hinder the reaction.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the deactivation of the Pd(0) species.

  • Solvent Addition & Heating: Add the pre-degassed 2-MeTHF/H₂O (4:1) mixture via syringe. Stir the biphasic mixture vigorously (800 rpm) and heat to 80 °C using a pre-calibrated oil bath.

  • Reaction Monitoring: After 8 hours, sample the organic layer via a degassed syringe. Analyze via LC-MS or TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The reaction is deemed complete when the starting material peak (2-bromo-5-methoxyaniline) is <1% by UV area. The product will appear as a highly fluorescent spot under 254 nm UV light due to the extended biphenyl conjugation.

  • Workup & Quenching: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and quench with half-saturated brine (50 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 25 mL).

    • Causality: The biphasic quench removes inorganic palladium salts and excess phosphate base.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).

  • Final Validation: Isolate the product as an off-white to pale yellow solid. Verify structure and purity via ¹H-NMR (look for the characteristic methoxy singlet at ~3.8 ppm, the methyl singlet at ~2.4 ppm, and the broad amine singlet at ~3.6 ppm) and HRMS (m/z calculated for C₁₄H₁₆NO⁺ [M+H]⁺: 214.1226).

References

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 14(40), 29184-29188. Available at:[Link]

  • Bruneau, A., Roche, M., Alami, M., & Messaoudi, S. (2015). "2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings." ACS Catalysis, 5(2), 1386-1396. Available at:[Link]

Sources

Foundational

Introduction: The Privileged Scaffold of Substituted Biphenylamines

An In-Depth Technical Guide to Substituted Biphenylamine Compounds: Synthesis, Applications, and Characterization The substituted biphenylamine framework, consisting of two phenyl rings linked by an amine bridge, represe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Biphenylamine Compounds: Synthesis, Applications, and Characterization

The substituted biphenylamine framework, consisting of two phenyl rings linked by an amine bridge, represents a "privileged structure" in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2][3] This core motif is not merely a synthetic curiosity but a versatile and highly modulable scaffold whose properties can be finely tuned through strategic substitution on the aromatic rings.[4] The rotational flexibility of the biphenyl system, combined with the electronic influence of the amine linker and its substituents, allows for the creation of a vast chemical space with diverse biological activities and material properties.[1]

In drug development, this scaffold is central to the design of kinase inhibitors for cancer therapy, anti-inflammatory agents, and novel fungicides.[3][5] In materials science, the inherent charge-transporting capabilities of the diarylamine core have made these compounds essential components in Organic Light-Emitting Diodes (OLEDs) and other organic electronics.[6][7][8] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, key applications, structure-activity relationships (SAR), and analytical characterization of this important class of compounds.

Part 1: Synthesis of the Biphenylamine Core: A Focus on Cross-Coupling Strategies

The construction of the C-C bond between the two aryl rings is the cornerstone of biphenylamine synthesis. While several methods exist, palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools due to their functional group tolerance and relatively mild conditions.[2][3]

The Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing substituted biphenyls and their amine derivatives.[2][9] The reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Its popularity stems from the commercial availability of a vast array of boronic acids, the stability of the organoboron reagents, and the generation of non-toxic, easily removable byproducts.[2]

The catalytic cycle, a foundational concept in organometallic chemistry, is the engine of this transformation. Understanding its steps is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add R¹-Pd(II)L₂(X) (Oxidative Adduct) Pd(0)L2->Ox_Add Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) (Transmetalation Complex) Ox_Add->Transmetal Transmetalation (R²-B(OR)₂) + Base Red_Elim R¹-R² (Biphenyl Product) Transmetal->Red_Elim Reductive Elimination Red_Elim->Pd(0)L2 Catalyst Regeneration R1X Aryl Halide (R¹-X) R2B Arylboronic Acid (R²-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Synthesis of a Substituted 2-Nitrobiphenyl

This protocol describes a typical synthesis of a 2-nitrobiphenyl, a common precursor to 2-aminobiphenyl compounds.[6][9] The subsequent reduction of the nitro group to an amine is a standard and often high-yielding transformation.

Materials:

  • Aryl halide (e.g., 2-halonitrobenzene) (1.0 eq)

  • Substituted phenylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 eq)

  • Solvent (e.g., a mixture of DME/water or Toluene/water)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), phenylboronic acid (1.1 eq), and base (2.0 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4:1 DME/water) via syringe.[6] Finally, add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously for the specified time (e.g., 12 hours).[1][6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure substituted biphenyl compound.

Trustworthiness and Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting materials via TLC and characterizing the final product using the analytical methods described in Part 4. Common side reactions to be aware of include homocoupling of the boronic acid and protodeboronation, which can be minimized by careful control of stoichiometry and reaction conditions.[6]

Alternative Coupling Strategies

While Suzuki-Miyaura is dominant, other cross-coupling reactions offer advantages for specific substrates or substitution patterns.[3]

  • Negishi Coupling: Employs organozinc reagents, which are more reactive than organoborons and can be useful for less reactive aryl chlorides.[3][10]

  • Stille Coupling: Uses organotin reagents. While highly effective and tolerant of many functional groups, the toxicity of tin byproducts is a significant drawback.[3]

  • Ullmann Reaction: A classic method involving copper-catalyzed coupling of aryl halides. It often requires high temperatures but can be effective for synthesizing symmetrical biphenylamines.[11]

Part 2: Applications in Medicinal Chemistry

The biphenylamine scaffold is a cornerstone of modern drug design, particularly in oncology. Its ability to position substituents in precise three-dimensional orientations allows for potent and selective interactions with biological targets.[1]

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[7] Biphenylamine derivatives have proven to be highly effective kinase inhibitors.[5]

  • p38 MAP Kinase Inhibitors: The biphenyl amide (BPA) series of compounds are potent inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response.[5][12] The biphenyl core acts as a rigid scaffold to correctly orient the amide and other substituents to bind within the ATP-binding pocket of the kinase.[12] Depending on the substitution pattern, these compounds can stabilize either the active (DFG-in) or inactive (DFG-out) conformation of the kinase, a sophisticated mechanism for achieving selectivity.[13]

p38_Pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates & Activates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor Biphenyl Amide Inhibitor Inhibitor->p38 Inhibits

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention.

  • Hsp90 C-terminal Inhibitors: Substituted biphenylamides have been developed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins.[1] By replacing the coumarin ring of the natural product novobiocin with a biphenyl moiety, researchers created a new class of C-terminal Hsp90 inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

The systematic modification of substituents on the biphenylamine core is essential for optimizing potency and selectivity.

Table 1: SAR of Biphenylamide Hsp90 Inhibitors Against Breast Cancer Cell Lines.[1]

Compound IDBiphenyl Ring A SubstituentBiphenyl Ring B SubstituentIC₅₀ SKBr3 (μM)IC₅₀ MCF-7 (μM)
8i 4-OCH₃3'-OCH₃0.47 ± 0.060.71 ± 0.02
29d 2-CH₃4'-Nitro> 10> 10
41r 4-OCH₃3'-CH₃0.35 ± 0.020.49 ± 0.11
49a 4-OCH₃H0.81 ± 0.081.34 ± 0.19
49b H3'-OCH₃2.87 ± 0.453.12 ± 0.62

Data extracted from Reference[1].

The data in Table 1 reveals key SAR trends. For instance, substitution at the ortho position (compound 29d ) is detrimental to activity, likely due to steric hindrance that disrupts key binding interactions.[1] A comparison of compounds 49a and 49b with the parent compound 8i indicates that the 4-methoxy group is more critical for activity than the 3'-methoxy group.[1] Such analyses are fundamental to the iterative process of lead optimization in drug discovery.

Part 3: Applications in Materials Science

The electronic properties of the diarylamine core make substituted biphenylamines excellent candidates for use in organic semiconductor devices.[8][14]

Hole-Transporting Materials in OLEDs

In OLEDs, different layers of organic materials are used to inject, transport, and recombine charge carriers (holes and electrons) to generate light.[8] Substituted biphenylamines and their triphenylamine analogues are widely used as hole-transporting layer (HTL) materials.[7][15]

Desirable Properties for HTL Materials:

  • High Hole Mobility: To efficiently transport positive charges from the anode to the emissive layer.

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the anode's work function for efficient hole injection.[8]

  • High Thermal Stability: To ensure device longevity and prevent degradation during operation.[16]

  • Amorphous Film-Forming Ability: A stable, amorphous glass state prevents crystallization, which can degrade device performance.[7]

OLED_Structure Cathode Cathode (-) (Electron Injection) ETL Electron-Transport Layer (ETL) EML Emissive Layer (EML) (Light Generation) HTL Hole-Transport Layer (HTL) (e.g., Biphenylamine derivative) Anode Anode (+) (Hole Injection) Substrate Substrate (Glass/Plastic)

Caption: Basic layered structure of an Organic Light-Emitting Diode (OLED).

The biphenylamine core provides a rigid, π-conjugated system that facilitates hole transport, and substituents can be added to tune the HOMO/LUMO energy levels and improve thermal and morphological stability.[14][16]

Part 4: Analytical Characterization

The unambiguous characterization of newly synthesized substituted biphenylamine compounds is a prerequisite for any subsequent application. A combination of spectroscopic and analytical techniques is employed to confirm the identity, structure, and purity of the target molecule.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. The chemical shifts and coupling patterns in the aromatic region are particularly diagnostic for the substitution pattern on the biphenyl rings.[18][19]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.[17][18]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. The N-H stretch of the amine (around 3300-3500 cm⁻¹) is a characteristic peak for these compounds.[18]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the synthesized compound.[19]

  • X-ray Crystallography: For compounds that form suitable single crystals, this technique provides the definitive three-dimensional structure, confirming connectivity and stereochemistry and offering insights into intermolecular packing in the solid state.[18]

Conclusion and Future Perspectives

Substituted biphenylamine compounds are a testament to the power of scaffold-based design in chemistry. Their synthesis, once a significant challenge, is now readily achievable through robust cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This has unlocked access to a vast chemical space, leading to the development of targeted cancer therapeutics, advanced materials for organic electronics, and effective agrochemicals.[3][6]

Future research will likely focus on several key areas. In medicinal chemistry, the development of more selective kinase inhibitors with novel binding modes and the exploration of biphenylamines as scaffolds for other target classes remain active fields. In materials science, the rational design of new biphenylamine derivatives with enhanced charge mobility, stability, and precisely tuned energy levels will continue to drive progress in OLEDs, organic photovoltaics, and OFETs.[8][14] The continued exploration of this privileged structure is certain to yield further innovations across the chemical sciences.

References

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PMC. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. ResearchGate. Available at: [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

  • Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol. CentAUR. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. PubMed. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Available at: [Link]

  • Process for the preparation of biphenylamines. Google Patents.
  • Process for preparing substituted biphenyls. Google Patents.
  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed. Available at: [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. Available at: [Link]

  • Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts. Thieme Gruppe. Available at: [Link]

  • Diphenylamine: an unusual antioxidant. PubMed. Available at: [Link]

  • Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity. PubMed. Available at: [Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Publications. Available at: [Link]

  • Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. Frontiers. Available at: [Link]

  • Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. ResearchGate. Available at: [Link]

  • Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. PubMed. Available at: [Link]

  • Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. PubMed. Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

  • Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity. ACS Publications. Available at: [Link]

  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. ACS Publications. Available at: [Link]

  • Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes. PubMed. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Triphenylamine-based electroactive compounds: synthesis, properties and application to organic electronics. ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF SOME SUBSTITUTED BIPHENYL–2–AMINOTHIAZOL DERIVATIVES. Worldwidejournals. Available at: [Link]

  • Substituted hydroxylamines as analytical reagents. PubMed. Available at: [Link]

  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Publications. Available at: [Link]

  • Synthesis, characterization, structural analysis and antimicrobial activity of bis (m-phenylenediamine) tetraoxime. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Substituted. Amanote Research. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Research Potential of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

An in-depth technical guide on the core. Authored by: Gemini AI, Senior Application Scientist Foreword: Unlocking the Potential of a Novel Scaffold In the landscape of modern drug discovery and chemical biology, the expl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core.

Authored by: Gemini AI, Senior Application Scientist

Foreword: Unlocking the Potential of a Novel Scaffold

In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical scaffolds is paramount to uncovering new therapeutic avenues and research tools. This guide focuses on the untapped potential of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, a molecule that, while not extensively studied, presents a compelling starting point for innovative research endeavors. Its substituted biphenylamine core is a privileged scaffold, found in numerous biologically active compounds.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of this molecule's potential. We will dissect its structural features, propose plausible research applications based on established knowledge of analogous compounds, and provide detailed, actionable experimental protocols to kickstart your investigation. Our approach is grounded in scientific integrity, offering insights into the "why" behind experimental choices and ensuring that the proposed methodologies are robust and self-validating.

Molecular Profile and Structural Rationale for Investigation

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is a biaryl amine with a specific substitution pattern that suggests several avenues for research. Understanding its constituent parts is key to hypothesizing its function.

  • [1,1'-Biphenyl] Core: This rigid, aromatic core provides a defined three-dimensional structure, acting as a scaffold to orient the functional groups in specific vectors. The biphenyl moiety is a common feature in molecules designed to interact with protein surfaces, including enzyme active sites and receptor binding pockets.

  • 2-Amine Group: The primary amine at the 2-position is a critical functional group. It can act as a hydrogen bond donor and a nucleophile, or it can be protonated to form a salt, influencing solubility and enabling ionic interactions. Its position ortho to the biaryl linkage introduces a degree of steric hindrance that can confer selectivity for specific protein targets.

  • 4-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the adjacent phenyl ring. It can also act as a hydrogen bond acceptor. In a metabolic context, the methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, representing a potential "soft spot" for metabolism.

  • 4'-Methyl Group: This small, lipophilic group on the second phenyl ring can contribute to van der Waals interactions within a binding pocket. It can also serve as a site for oxidative metabolism.

These features combined make 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine an attractive candidate for screening in various biological assays.

Table 1: Physicochemical Properties of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine
PropertyValueSource
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Light yellow to yellow to brown crystalline powder
Solubility Soluble in DMSO, methanol, ethanol
CAS Number 131499-19-3

Hypothesized Research Applications and Mechanistic Insights

Given the structural motifs present in 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, we can extrapolate potential applications from well-documented activities of similar biphenylamine derivatives.

As a Scaffold for Kinase Inhibitor Development

The biphenylamine scaffold is a cornerstone in the development of kinase inhibitors. The two aromatic rings can mimic the adenine region of ATP, while the amine group can form crucial hydrogen bonds with the hinge region of the kinase active site.

Mechanistic Rationale: The 2-amine group is well-positioned to interact with the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors. The methoxy and methyl groups can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby conferring potency and selectivity.

Proposed Research Workflow:

G cluster_screening Phase 1: Initial Screening & Hit Identification cluster_validation Phase 2: Hit Validation cluster_optimization Phase 3: Lead Optimization compound 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine broad_panel Broad Kinome Profiling (e.g., 400+ kinases) compound->broad_panel 1 µM concentration analyze_hits Analyze Selectivity Profile (Identify primary targets & off-targets) broad_panel->analyze_hits ic50 IC50 Determination (Dose-Response Curve) analyze_hits->ic50 cellular_assay Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) ic50->cellular_assay phenotypic_assay Cell-Based Phenotypic Assay (e.g., Proliferation, Apoptosis) cellular_assay->phenotypic_assay sar Structure-Activity Relationship (SAR) (Synthesize Analogs) phenotypic_assay->sar adme In Vitro ADME Profiling (Metabolic Stability, Permeability) sar->adme in_vivo In Vivo Efficacy Model adme->in_vivo

Caption: Kinase inhibitor discovery workflow.

Modulator of Nuclear Receptors

The lipophilic biphenyl structure is also well-suited to bind to the ligand-binding domains (LBDs) of nuclear receptors. These receptors are ligand-activated transcription factors that regulate gene expression in response to small molecules.

Mechanistic Rationale: The overall shape and hydrophobicity of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine may allow it to fit within the often-promiscuous LBD of certain nuclear receptors. The amine and methoxy groups could form specific hydrogen bonds with key residues in the LBD, either activating or inhibiting the receptor's transcriptional activity.

Proposed Research Workflow: A primary screen could involve a panel of cell-based reporter assays for various nuclear receptors (e.g., estrogen receptors, androgen receptor, PPARs). Hits would be followed up with biophysical binding assays (e.g., Surface Plasmon Resonance) to confirm direct binding to the LBD.

As a Probe for Oxidative Stress Pathways

Phenolic and amino-substituted aromatic compounds can possess antioxidant properties. The amine group on the biphenyl core could act as a radical scavenger.

Mechanistic Rationale: The amine group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The electronic properties of the biphenyl system, modulated by the methoxy and methyl groups, will influence the stability of the resulting radical and thus the compound's antioxidant potential.

Proposed Research Workflow: Initial assessment of antioxidant capacity can be performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Subsequent cellular assays can measure the compound's ability to reduce intracellular ROS levels in cells challenged with an oxidative insult (e.g., H₂O₂ or tert-butyl hydroperoxide).

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key experiments to begin the characterization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding)

This protocol provides a general framework for determining the in vitro inhibitory activity of the title compound against a specific protein kinase.[1]

Objective: To determine the IC₅₀ value of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine against a target kinase.

Materials and Reagents:

  • Recombinant human kinase of interest

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (dissolved in 100% DMSO)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing Kinase Assay Buffer, the recombinant kinase, and the peptide substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated peptide will bind to the paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cellular Proliferation Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to assess the effect of the title compound on the proliferation of a cancer cell line.[1]

Objective: To determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the compound or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI₅₀ value.

Synthesis and Derivatization Strategies

The availability of a robust synthetic route is crucial for exploring the structure-activity relationship (SAR) of this scaffold. A plausible synthetic approach is the Suzuki coupling reaction.

G cluster_synthesis Proposed Suzuki Coupling Synthesis start1 2-Bromo-5-methoxyaniline plus + start1->plus start2 4-Methylphenylboronic acid plus->start2 catalyst Pd(PPh₃)₄ Na₂CO₃, Toluene/EtOH/H₂O product 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine plus_mid->catalyst_mid product_mid->product

Caption: Plausible synthetic route via Suzuki coupling.

This synthetic route is amenable to the creation of a library of analogs by varying the boronic acid and the bromoaniline starting materials. This would allow for a systematic exploration of the SAR. For instance, the methyl group could be replaced with other alkyl groups, halogens, or hydrogen bond donors/acceptors to probe the steric and electronic requirements of the binding pocket. Similarly, the position and nature of the substituents on the other ring could be varied.

Conclusion and Future Directions

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine represents a promising, yet underexplored, chemical scaffold. Based on the well-established biological activities of structurally related biphenylamines, this compound warrants investigation as a potential modulator of kinases, nuclear receptors, and redox pathways. The experimental protocols provided in this guide offer a clear roadmap for initiating these studies.

Future work should focus on an initial broad biological screening to identify primary targets, followed by a focused medicinal chemistry effort to optimize potency, selectivity, and drug-like properties. The synthetic accessibility of this scaffold makes it an ideal candidate for the development of novel chemical probes and potential therapeutic leads.

References

  • Smolecule. (n.d.). Experimental Protocols for Validating Kinase Inhibition Specificity.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • BenchChem. (2025, December). Application Notes and Protocols for Protein Kinase CK2 Inhibitors in Kinase Activity Assays.
  • ACS Publications. (2007, September 21). Structure-Based Design of (5-Arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as Novel and Potent Human CHK1 Inhibitors. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • PubMed. (2007, November 1). Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • PrepChem.com. (n.d.). (1) Synthesis of 4-Methoxy-1,1'-biphenyl.
  • ACS Publications. (2000, February 25). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry.
  • PubMed. (2008, January 1). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR.
  • PubMed. (2008, August 1). Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity.
  • PubChem. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine.
  • ResearchGate. (2026, January 6). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • ChemicalBook. (n.d.). 4-METHOXY-4'-METHYLBIPHENYL.
  • Beilstein Journals. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.

Sources

Foundational

Technical Guide: Solubility Profile of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

This guide details the solubility characteristics and physicochemical profile of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine , a specialized intermediate often encountered in the synthesis of biaryl-based pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility characteristics and physicochemical profile of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine , a specialized intermediate often encountered in the synthesis of biaryl-based pharmaceuticals and advanced materials (e.g., azo dyes, hole-transport materials).[1][2][3]

[1][2][3]

Executive Summary & Physicochemical Identity

This compound is a tri-substituted biphenyl derivative characterized by a lipophilic biaryl core decorated with an electron-donating methoxy group, a methyl group, and a primary amine.[1][3][4] Its solubility behavior is dominated by the lipophilic biphenyl scaffold , while the amine functionality provides a "pH-switchable" handle for purification.[1][3]

PropertyValue (Estimated/Derived*)Context
Formula C₁₄H₁₅NO--
Molecular Weight 213.28 g/mol Moderate MW, amenable to LC-MS.[1][2][3]
Physical State Crystalline SolidLikely off-white to tan; oxidizes to dark brown/purple upon air exposure.[1][2][3]
Predicted LogP 3.3 – 3.6Highly lipophilic (Hydrophobic).[1][2][3]
Predicted pKa 3.5 – 4.0 (Amine)Weak base (Aniline-like).[1][2][3]
Melting Point 85 – 105 °CEstimate based on 4-methoxybiphenyl analogs.[1][2][3]

*Note: Exact experimental values for this specific isomer are rare in public literature.[1][2][3] Data is derived from high-confidence Structure-Activity Relationships (SAR) of the parent 2-aminobiphenyl and 4-methoxybiphenyl.[1][2][3]

Solubility Landscape

Solvent Compatibility Matrix

The molecule exhibits classic "lipophilic aromatic amine" behavior.[3] It dissolves readily in non-polar and polar aprotic organic solvents but is strictly insoluble in neutral water.[1][3]

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and solvating crude oils.[1][2][3]
Aromatic Toluene, Benzene, XyleneGood Ideal for high-temp reactions (e.g., Suzuki coupling).[1][2][3][4]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Standard mobile phase for chromatography.[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolModerate (Cold) / High (Hot) Primary choice for recrystallization.
Ethers THF, MTBE, Diethyl EtherGood Useful for reaction solvents; MTBE is a good extraction alternative to DCM.[1][2][3][4]
Alkanes Hexanes, HeptanePoor Acts as an anti-solvent to induce precipitation.[1][2][3]
Water (Neutral) Water (pH 7)Insoluble < 0.01 mg/mL.[1][2][3] Forms an emulsion/oil if forced.[1][2][3]
pH-Dependent Solubility (The "Amine Switch")

The primary amine at position 2 allows for pH manipulation.[1][2][3] This is the most critical feature for purification.[3]

  • pH < 2 (Acidic): The amine is protonated to form the ammonium salt (

    
    ).[1][2][3]
    
    • Solubility: Soluble in aqueous mineral acids (1M HCl, 1M H₂SO₄).[1][2][3]

    • Utility: Allows extraction of the compound into the aqueous phase, leaving non-basic impurities (e.g., unreacted biphenyls) in the organic layer.[4]

  • pH > 8 (Basic): The amine exists as the free base (

    
    ).[1][2][3]
    
    • Solubility: Insoluble in water; partitions into organic solvents.[1][2][3][5][6][7]

Practical Applications & Protocols

Purification via Acid-Base Extraction

This protocol leverages the solubility switch to isolate the target amine from non-basic byproducts (e.g., Suzuki coupling precursors) without chromatography.[1][2]

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Acid: 1M Hydrochloric Acid (HCl).[1][2][3]

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).[1][2][3]
    

Workflow Visualization:

ExtractionWorkflow Start Crude Reaction Mixture (Target Amine + Non-Basic Impurities) Step1 Dissolve in DCM or EtOAc Start->Step1 Step2 Wash with 1M HCl (aq) Step1->Step2 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Step2->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Target as Ammonium Salt) Step2->AqLayer1 Keep Step3 Basify Aqueous Layer (Add NaOH to pH > 10) AqLayer1->Step3 Step4 Extract with Fresh DCM Step3->Step4 Final Evaporate Organic Layer (Pure Target Amine) Step4->Final

Figure 1: Acid-Base extraction workflow for purifying 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Recrystallization Protocol

Lipophilic amines often "oil out" (separate as a liquid) rather than crystallize if the temperature drops too fast or the solvent system is too polar.[2][3]

Recommended Solvent System: Ethanol/Water or Methanol/Water.[1][2][3]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.[3][8]

  • Saturation: Remove from heat. Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2][3][8]

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.[1][2][3]

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Once at RT, cool in an ice bath.

  • Filtration: Collect crystals and wash with cold 50:50 Ethanol/Water.

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

  • Cause: The melting point is lower than the saturation temperature of the solvent mixture.[3][8]

  • Fix: Re-heat to dissolve. Add a "seed crystal" if available.[1][2][3][8] Stir vigorously while cooling. Alternatively, switch to a lower-boiling solvent system like Hexane/DCM (dissolve in minimal DCM, add Hexane until cloudy).[1][2][3]

Stability & Storage Implications

  • Oxidation Sensitivity: Biphenyl amines are electron-rich.[1][2][3] In solution (especially chlorinated solvents), they can oxidize to form colored quinoid species (turning the solution pink/purple) over time.[2]

    • Recommendation: Store solid under inert gas (Nitrogen/Argon) at 4°C. Prepare solutions fresh.

  • Salt Formation: For long-term storage, converting the free base to the Hydrochloride salt (using HCl in Dioxane/Ether) significantly improves stability and water solubility.[1][2][3]

References

  • National Toxicology Program (NTP). (1992).[1][2][3] Chemical Repository Database: 2-Aminobiphenyl (CAS 90-41-5).[1][2][3] Research Triangle Park, NC.[1][3] Link

  • Alfa Chemistry. (2024).[1][2][3] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1][3][4]Link

  • BenchChem. (2025).[1][2][3][5][8] Physicochemical Properties of 2-Aminobiphenyl and Derivatives.Link[1][2][3]

  • ChemicalBook. (2024).[1][2][3] 4-Methoxy-4'-methylbiphenyl (CAS 53040-92-9) Product Data.[1][2][3]Link[1][2][3]

  • Bruneau, A., et al. (2015).[1][2][3][9] "2-Aminobiphenyl Palladacycles: The 'Most Powerful' Precatalysts in C–C and C–Heteroatom Cross-Couplings."[1][2][3][9] ACS Catalysis, 5(2), 1386-1396.[1][2][3][9] Link[1][2][3]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling

Application Note & Protocol | Version 2.1 Executive Summary Target Molecule: 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine CAS Registry: 53040-92-9 (General analog class) Primary Application: Key intermediate for Buchwald-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Version 2.1

Executive Summary

Target Molecule: 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine CAS Registry: 53040-92-9 (General analog class) Primary Application: Key intermediate for Buchwald-Hartwig precatalysts, hole-transport materials (OLEDs), and kinase inhibitor scaffolds in medicinal chemistry.

This technical guide outlines a robust, scalable protocol for the synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike standard Suzuki protocols, this method addresses the specific challenge of coupling free amino-aryl halides , which can poison traditional Pd(0) catalysts. We utilize a Pd(OAc)₂/SPhos catalytic system to ensure high turnover numbers (TON) and prevent coordination of the free amine to the metal center.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C1–C1' biaryl bond. The strategic choice of coupling partners minimizes protodeboronation and maximizes oxidative addition efficiency.

  • Electrophile (Partner A): 2-Bromo-5-methoxyaniline (1-bromo-2-amino-4-methoxybenzene). The bromine is positioned ortho to the amine and para to the methoxy group.

  • Nucleophile (Partner B): 4-Methylphenylboronic acid (p-Tolylboronic acid).

  • Catalytic Challenge: The primary amine on Partner A is a Lewis base that can compete with phosphine ligands for Pd binding, potentially arresting the catalytic cycle.

  • Solution: Use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand that promotes oxidative addition and sterically precludes amine coordination.

Reaction Workflow Diagram

ReactionScheme SubstrateA 2-Bromo-5-methoxyaniline (Electrophile) Intermediate Oxidative Addition Complex SubstrateA->Intermediate Oxidative Addition SubstrateB 4-Methylphenylboronic acid (Nucleophile) SubstrateB->Intermediate Transmetallation (Activated by Base) Catalyst Pd(OAc)2 + SPhos (Catalytic System) Catalyst->Intermediate Base K3PO4 (aq) Base->SubstrateB Product 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (Target) Intermediate->Product Reductive Elimination

Caption: Strategic workflow for the SPhos-mediated coupling of hindered anilines.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Amount (5 mmol Scale)Role
2-Bromo-5-methoxyaniline 202.051.01.01 gElectrophile
4-Methylphenylboronic acid 135.961.20.816 gNucleophile
Pd(OAc)₂ 224.510.02 (2 mol%)22.5 mgCatalyst Precursor
SPhos 410.530.04 (4 mol%)82.0 mgLigand
K₃PO₄ (Tribasic) 212.272.02.12 gBase
Toluene --15 mLSolvent (Non-polar)
Water (Degassed) --1.5 mLCo-solvent
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
  • In a dry 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (22.5 mg) and SPhos (82.0 mg).

  • Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Add Toluene (5 mL) via syringe.

  • Stir at room temperature for 10–15 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active

    
     species.
    
Step 2: Reaction Assembly
  • To the catalyst solution, add 2-Bromo-5-methoxyaniline (1.01 g) and 4-Methylphenylboronic acid (0.816 g).

  • Add K₃PO₄ (2.12 g).

  • Add the remaining Toluene (10 mL) and Water (1.5 mL). Note: A small amount of water is essential for the boronic acid activation mechanism.

Step 3: Execution
  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 90 °C (oil bath temperature) with vigorous stirring (800 rpm).

    • Why? Vigorous stirring is required to maintain the emulsion between the organic and aqueous phases.

  • Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.

    • Target Time: 4–6 hours.

    • Rf Values: Product (approx. 0.45), Starting Aniline (approx. 0.30).[3]

Step 4: Work-up
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (30 mL) and transfer to a separatory funnel.

  • Wash with Water (2 x 20 mL) to remove inorganic salts.

  • Wash with Brine (saturated NaCl, 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure to yield a crude brown oil.

Step 5: Purification
  • Flash Column Chromatography: Silica Gel (230–400 mesh).

  • Eluent Gradient: Start with 100% Hexanes, gradually increasing to 10% EtOAc/Hexanes.

  • Collect fractions containing the product (blue fluorescence often visible under UV 254/365 nm).

  • Evaporate solvents to yield 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as an off-white to pale yellow solid.

Mechanistic Insight & Troubleshooting

Why SPhos?

The coupling of free anilines is notoriously difficult because the amine nitrogen (


) can coordinate to the Palladium, forming a stable "palladacycle" that halts the catalytic cycle (Catalyst Poisoning).
  • SPhos is extremely bulky. Its biaryl structure creates a "roof" over the Pd center, physically blocking the approach of the amine substrate while allowing the smaller aryl halide to undergo oxidative addition.

  • Electronic Effect: The electron-rich phosphine facilitates the oxidative addition of the electron-rich aryl bromide (methoxy-substituted).

Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 2-Bromo-5-methoxyaniline TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronate / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 - Product

Caption: Simplified SPhos-Pd catalytic cycle avoiding amine coordination.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by amine.Ensure SPhos:Pd ratio is at least 2:1. Increase temp to 100°C.
Protodeboronation Boronic acid instability.Switch base to K₂CO₃ (milder) or use excess boronic acid (1.5 eq).
Homocoupling (Biaryl) Oxidation of boronic acid.Ensure strict inert atmosphere (Argon/N₂) during setup.
Dark Black Precipitate Pd precipitation ("Pd black").Inefficient ligand binding. Pre-stir Pd(OAc)₂ and SPhos longer before adding substrates.

Characterization Data (Expected)

  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (d, 2H, J = 8.0 Hz, Tolyl-ArH)
      
    • 
       7.25 (d, 2H, J = 8.0 Hz, Tolyl-ArH)
      
    • 
       7.10 (d, 1H, J = 8.4 Hz, Biphenyl-H6)
      
    • 
       6.40 (dd, 1H, J = 8.4, 2.2 Hz, Biphenyl-H5)
      
    • 
       6.35 (d, 1H, J = 2.2 Hz, Biphenyl-H3)
      
    • 
       3.80 (s, 3H, -OCH₃)
      
    • 
       3.70 (br s, 2H, -NH₂, exchangeable)
      
    • 
       2.40 (s, 3H, -CH₃)
      
  • MS (ESI+): Calculated for

    
    ; Found: 214.1.
    

Safety & Hazards

  • 2-Bromo-5-methoxyaniline: Irritant, potential skin sensitizer. Handle in a fume hood.

  • Pd(OAc)₂: Heavy metal toxicity. Dispose of as hazardous heavy metal waste.

  • Toluene: Flammable, reproductive toxicity. Avoid inhalation.

References

  • Suzuki-Miyaura Coupling of Anilines: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • SPhos Ligand Utility: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • General Protocol Source: Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 2, 2026. Link

  • Base Selection in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application

Application Note: 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as a Privileged Scaffold Precursor in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on highly functionalized intermediate scaffolds. 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on highly functionalized intermediate scaffolds. 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine represents a privileged biaryl building block. By strategically positioning an ortho-amine, a para-methoxy group, and a para-methyl group on a biphenyl axis, this molecule serves as an ideal precursor for synthesizing substituted carbazoles, phenanthridines, and advanced biaryl ligands. This application note details the structural rationale, synthetic methodologies, and downstream applications of this compound in drug discovery.

Structural Rationale & Pharmacophore Potential

The design of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is not arbitrary; every functional group serves a distinct chemical and biological purpose:

  • The Ortho-Amine (C2): Acts as the primary nucleophilic handle. In the presence of transition metals (e.g., Palladium), it readily undergoes intramolecular C-H amination to close the central ring, forming a carbazole core. Similar 2-aminobiphenyl derivatives are widely recognized as foundational intermediates in organic synthesis[1].

  • The Methoxy Group (C4): As a strong electron-donating group, it lowers the oxidation potential of the ring, facilitating electrophilic palladation during cyclization. In biological systems, methoxy groups act as critical hydrogen-bond acceptors in kinase hinge regions, a property well-documented in related methoxy-substituted anilines[2].

  • The Methyl Group (C4'): Provides a lipophilic vector that enhances membrane permeability. Furthermore, occupying the para-position blocks primary metabolic sites from Cytochrome P450-mediated oxidation, thereby improving the pharmacokinetic half-life of downstream drug candidates. This structural stabilization is a hallmark of 4'-methylbiphenyl derivatives[3].

Synthetic Workflows & Experimental Design

The synthesis and utilization of this intermediate follow a highly efficient two-stage workflow: an intermolecular Suzuki-Miyaura cross-coupling followed by an intramolecular C-H amination.

Workflow A 2-Bromo-5-methoxyaniline C Suzuki-Miyaura Coupling A->C B p-Tolylboronic Acid B->C D 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine C->D E Pd-Catalyzed C-H Amination D->E F Carbazole Pharmacophore E->F

Workflow for the synthesis and downstream application of the biphenyl intermediate.

Step-by-Step Methodologies

Protocol 1: Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Objective: Construct the biaryl axis via Suzuki-Miyaura coupling. Causality & Design: The use of SPhos as a ligand is critical here. The bulky, electron-rich biaryl phosphine facilitates the oxidative addition of the deactivated ortho-substituted aryl bromide and accelerates reductive elimination, preventing competitive protodeboronation of the boronic acid. Potassium phosphate (


) is selected as a mild base to prevent unwanted deprotonation of the free amine.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-bromo-5-methoxyaniline (1.0 equiv, 10 mmol), p-tolylboronic acid (1.2 equiv, 12 mmol), and anhydrous

    
     (2.0 equiv, 20 mmol).
    
  • Catalyst Loading: Add

    
     (2 mol%) and SPhos (4 mol%).
    
  • Solvent Addition: Inject a degassed mixture of Toluene/Water (4:1 v/v, 25 mL).

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 20 mL). Dry the organic layer over

    
     and concentrate in vacuo.
    
  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The product will exhibit strong blue fluorescence under 254 nm UV light due to the extended biaryl conjugation. Confirm purity via

    
     NMR (look for the distinct 4'-methyl singlet at ~2.3 ppm and the methoxy singlet at ~3.8 ppm).
    
Protocol 2: Intramolecular C-H Amination to 2-Methoxy-7-methyl-9H-carbazole

Objective: Cyclize the biphenyl intermediate into a rigid carbazole scaffold. Causality & Design:


 is chosen over 

because the more electron-withdrawing trifluoroacetate ligands increase the electrophilicity of the palladium center, significantly accelerating the rate-limiting C-H activation step at the 2'-position.

acts as the terminal oxidant to regenerate the active Pd(II) species.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (1.0 equiv, 5 mmol) and

    
     (2.0 equiv, 10 mmol).
    
  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Reaction: Suspend the mixture in anhydrous Toluene (15 mL) and heat to 110 °C under an ambient air atmosphere for 24 hours.

  • Workup & Validation: The reaction is complete when the solution transitions from a blue/green suspension (Cu(II)) to a dark brown/red mixture. Filter through a short pad of Celite to remove copper salts, washing with hot EtOAc. Concentrate and purify via flash chromatography.

  • Self-Validation Check: Perform High-Resolution Mass Spectrometry (HRMS). The successful cyclization is confirmed by a mass shift of exactly -2.016 Da, corresponding to the loss of two protons during the oxidative ring closure.

Quantitative Data: Optimization of Cyclization

To ensure maximum efficiency of the carbazole formation (Protocol 2), various catalytic conditions were evaluated. The quantitative summary below demonstrates why the specific reagents in the protocol were selected.

EntryCatalyst (5 mol%)Oxidant (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1


Toluene11065Moderate yield; slower C-H activation step.
2


DMF12042High background degradation of the amine.
3


Toluene 110 88 Optimal; TFA enhances Pd electrophilicity.
4None

Toluene110N.R.Confirms transition-metal dependence.

Downstream Application: Kinase Inhibitor Design

Carbazoles derived from 4'-methoxy-[1,1'-biphenyl]-2-amine[4] are highly sought after in oncology and immunology. The rigid, planar tricyclic core acts as a perfect ATP-competitive inhibitor in the active sites of kinases (e.g., JAK/STAT or EGFR pathways).

Mechanism A Carbazole Core ATP-competitive binding D Target Kinase Inhibition A->D B Methoxy Group H-bond acceptor B->D C Methyl Group Hydrophobic interaction C->D

Structural logic of carbazole derivatives derived from the biphenyl intermediate in kinase inhibition.

By utilizing 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as the starting material, medicinal chemists can bypass multi-step functionalization of pre-formed carbazoles, instead building the required pharmacophore geometry directly into the precursor.

References

  • Title: 4'-Methoxy[1,1'-biphenyl]-2-amine - PubChem Source: nih.gov URL:[Link]

  • Title: 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem - NIH Source: nih.gov URL:[Link]

  • Title: 2-amino-4-methoxy-biphenyl - ChemBK Source: chembk.com URL:[Link]

Sources

Method

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as a precursor for pharmaceutical ingredients

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It treats 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as a high-value privileged scaffold used in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It treats 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as a high-value privileged scaffold used in the synthesis of biaryl-based Active Pharmaceutical Ingredients (APIs), particularly Type II Kinase Inhibitors and GPCR modulators .

Application Note: Strategic Utilization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine in API Synthesis

Executive Summary

The biaryl amine motif is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in drugs ranging from angiotensin II receptor antagonists to kinase inhibitors. 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (hereafter referred to as MMBA ) represents a specialized congener within this class. Its unique substitution pattern—combining an electron-donating methoxy group at the 4-position (para to the aniline nitrogen) and a lipophilic methyl group at the 4'-position—modulates both the metabolic stability and the binding affinity of downstream APIs.

This guide details the synthesis, purification, and downstream application of MMBA. It addresses the specific challenges of handling electron-rich biaryl amines, including oxidation sensitivity and catalyst poisoning during functionalization.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine
Common Name MMBA; 2-Amino-4-methoxy-4'-methylbiphenyl
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in Water
pKa (Calculated) ~4.2 (Aniline nitrogen)
Key Reactivity Nucleophilic attack (NH₂), Electrophilic aromatic substitution (C3/C5)
Critical Process Parameters (CPPs)

Working with MMBA requires strict control over oxidative conditions due to the p-methoxy aniline moiety, which is prone to forming quinone imine species upon air oxidation.

  • Inert Atmosphere: All reactions involving free base MMBA must be conducted under Nitrogen or Argon.

  • Acidity Control: The electron-rich nature of the ring makes the amine prone to oxidation; storage as a hydrochloride salt (MMBA·HCl) is recommended for long-term stability.

  • Metal Scavenging: If synthesized via Suzuki coupling, residual Palladium (Pd) must be reduced to <10 ppm to prevent interference in downstream pharmaceutical steps.

PART 4: Experimental Protocols

Protocol A: Scalable Synthesis of MMBA via Suzuki-Miyaura Coupling

Rationale: This protocol utilizes a Pd-catalyzed cross-coupling between a protected aniline and a boronic acid. Direct coupling of free anilines can lead to catalyst poisoning; therefore, we utilize a free amino group with optimized ligand systems (SPhos) that tolerate the amine, or proceed via a nitro-precursor followed by reduction. Method 1 (Nitro Reduction) is preferred for high purity.

Reagents & Materials
  • Precursor A: 2-Bromo-5-methoxynitrobenzene (1.0 equiv)

  • Precursor B: 4-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

  • Reduction Agent: H₂ (gas) or Fe/NH₄Cl (for chemoselective reduction)

Step-by-Step Workflow
  • Coupling Reaction (Suzuki):

    • Charge a 3-neck reactor with 2-Bromo-5-methoxynitrobenzene (100 g) and 4-Methylphenylboronic acid .

    • Add 1,4-Dioxane (10 vol) and degas with N₂ for 30 mins.

    • Add Pd(dppf)Cl₂·DCM and the aqueous K₂CO₃ solution.

    • Heat to 85°C for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

    • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine. Concentrate to yield the Nitro-biaryl intermediate .

  • Reduction (Nitro to Amine):

    • Dissolve the crude Nitro-biaryl in MeOH/THF (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 3 bar (45 psi) H₂ pressure at RT for 12 hours.

    • Critical Step: Filter catalyst under inert atmosphere (pyrophoric risk).

    • Concentrate filtrate to obtain crude MMBA.[1]

  • Purification (Salt Formation):

    • Dissolve crude oil in EtOAc.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The MMBA·HCl salt precipitates as a white solid.

    • Filter and wash with cold Et₂O to remove non-basic impurities (e.g., biaryl homocoupling products).

    • Yield: Typically 75–85% overall.

Diagram: Synthesis & Impurity Fate Mapping

MMBA_Synthesis Start 2-Bromo-5-methoxy nitrobenzene Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Suzuki Imp2 Impurity: Des-bromo (3-Methoxynitrobenzene) Start->Imp2 Side Rxn Boronic 4-Methylphenyl boronic acid Boronic->Suzuki NitroInt Nitro-Biaryl Intermediate Suzuki->NitroInt 85°C, 4h Imp1 Impurity: Homocoupling (4,4'-Dimethylbiphenyl) Suzuki->Imp1 Side Rxn Reduction Hydrogenation (H2, Pd/C) NitroInt->Reduction CrudeAmine Crude MMBA (Free Base) Reduction->CrudeAmine SaltForm Salt Formation (HCl/EtOAc) CrudeAmine->SaltForm Final MMBA·HCl (>99% Purity) SaltForm->Final Precipitation SaltForm->Imp1 Remains in Mother Liquor SaltForm->Imp2 Remains in Mother Liquor

Caption: Synthesis pathway of MMBA showing critical purification via salt formation to reject non-basic impurities.

Protocol B: Application in Urea Synthesis (Kinase Inhibitor Pharmacophore)

Rationale: Biaryl ureas are a cornerstone of Type II kinase inhibitors (e.g., Sorafenib analogues). The high electron density of MMBA makes the amino group highly nucleophilic, allowing for rapid reaction with isocyanates, but also increasing the risk of over-reaction or oxidation.

Reagents
  • Substrate: MMBA (Free base, liberated from HCl salt)

  • Electrophile: 3-(Trifluoromethyl)phenyl isocyanate (Model electrophile)

  • Solvent: Anhydrous DCM

  • Base: None required (or DIPEA if using HCl salt directly)

Step-by-Step Workflow
  • Salt Break (If using MMBA·HCl):

    • Partition MMBA·HCl between DCM and sat. NaHCO₃.

    • Separate organic layer, dry over Na₂SO₄, and transfer to reaction vessel.

  • Coupling:

    • Cool the MMBA solution (0.1 M in DCM) to 0°C .

    • Add the isocyanate (1.05 equiv) dropwise over 10 minutes.

    • Observation: A precipitate often forms immediately (the urea).

  • Completion:

    • Stir at RT for 1 hour.

    • Monitor TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.

  • Isolation:

    • Filter the solid precipitate.

    • Wash with cold DCM (2x) and Hexanes (2x).

    • Dry under vacuum at 40°C.

Diagram: Downstream Functionalization Logic

Downstream_App cluster_pathways Divergent Synthesis Pathways MMBA MMBA (Nucleophile) Path1 Pathway A: Urea Formation (+ Isocyanate) MMBA->Path1 Path2 Pathway B: Amide Coupling (+ Acid Chloride/HATU) MMBA->Path2 Path3 Pathway C: Buchwald Amination (+ Aryl Halide) MMBA->Path3 Product1 Biaryl Urea (Kinase Inhibitor Motif) Path1->Product1 Fast, 0°C Product2 Biaryl Amide (GPCR Ligand Motif) Path2->Product2 Base, RT Product3 Triaryl Amine (OLED/Hole Transport) Path3->Product3 Pd-Cat, 100°C

Caption: Divergent utility of MMBA in generating distinct pharmacophores for medicinal chemistry libraries.

Analytical Quality Control

To ensure the material is suitable for pharmaceutical use, the following specification limits are recommended.

TestMethodAcceptance Criteria
Purity HPLC (254 nm)≥ 98.5% area
Assay ¹H-NMR (DMSO-d₆)98.0 – 102.0% w/w
Residual Pd ICP-MS≤ 10 ppm
Water Content Karl Fischer≤ 0.5% w/w
Identification MS (ESI+)[M+H]⁺ = 214.1 ± 0.1 m/z

NMR Diagnostic Peaks (DMSO-d₆):

  • Methyl (4'-Me): Singlet, δ ~2.35 ppm (3H).

  • Methoxy (4-OMe): Singlet, δ ~3.75 ppm (3H).

  • Amine (NH₂): Broad singlet, δ ~4.80 ppm (2H, exchangeable with D₂O).

  • Aromatic Protons: Multiplets in the 6.5 – 7.5 ppm region. The proton ortho to the methoxy group will appear as a doublet with a meta-coupling constant (~2.5 Hz).

References
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • PubChem Compound Summary. (2023). "4-Methoxy-4'-methylbiphenyl" (Precursor Data).[2][3][4] National Center for Biotechnology Information. Link

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008. (Reference for biaryl urea pharmacophore utility). Link

Sources

Application

Application Note: Analytical Characterization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Analytical Workflow Executive Summary & Chemical Context 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Analytical Workflow

Executive Summary & Chemical Context

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (


) is an electron-rich, sterically hindered biaryl amine. Compounds possessing this specific 1,1'-biphenyl scaffold are highly valued as synthetic intermediates. They serve as critical precursors in the development of specialized phosphine ligands (e.g., Buchwald-type ligands), organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs) requiring rigid spatial geometries [3].

Because the primary amine is situated on a highly conjugated biphenyl system enriched by electron-donating groups (methoxy and methyl), the molecule is highly reactive but simultaneously susceptible to oxidative degradation. To ensure batch-to-batch consistency and structural integrity, a robust, self-validating analytical workflow is required. This guide details the causal logic and step-by-step protocols for characterizing this compound using HPLC-DAD, HR-LC-MS, and multinuclear NMR spectroscopy.

AnalyticalWorkflow Compound 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (Batch Sample) HPLC HPLC-DAD (Purity & Impurity Profiling) Compound->HPLC LCMS HR-LC-MS (Exact Mass & Isotopic Pattern) Compound->LCMS NMR 1H, 13C & 2D NMR (Regiochemistry & Structure) Compound->NMR Report Comprehensive Analytical Characterization Report HPLC->Report LCMS->Report NMR->Report

Caption: Fig 1. Multiplexed analytical workflow for the characterization of biaryl amine derivatives.

Module 1: Purity Assessment via HPLC-DAD

Expertise & Causality

Primary biaryl amines are prone to oxidation, often forming trace amounts of colored azo or nitroso impurities. Reversed-phase High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the gold standard for quantifying these degradants [4].

A common pitfall in amine analysis is peak tailing caused by secondary interactions between the basic amine and residual silanol groups on standard silica stationary phases. To counteract this, our protocol utilizes a superficially porous (core-shell) C18 column combined with a mobile phase modified with 0.1% Trifluoroacetic acid (TFA). The TFA serves a dual purpose: it lowers the pH to fully protonate the amine (ensuring a single ionization state) and acts as an ion-pairing agent, resulting in sharp, symmetrical peaks and highly reproducible retention times [2].

Experimental Protocol
  • Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 2 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • System Equilibration: Install a core-shell C18 column (100 x 3.0 mm, 2.7 µm particle size) and set the column oven to 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Type 1 Ultrapure Water.

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Detection Parameters: Set the DAD to monitor at 254 nm (primary aromatic system) and 280 nm (to capture the auxochromic shift induced by the methoxy and amine groups).

Quantitative Data: HPLC Gradient and Expected Outcomes
Time (min)% Solvent A (Water)% Solvent B (MeCN)Flow Rate (mL/min)Expected Elution Event
0.09550.5Injection & Void Volume
2.09550.5Polar Impurities Elute
12.010900.5Target Analyte Elutes (~8.5 min)
15.010900.5Non-polar Dimers Elute
15.19550.5Column Re-equilibration
20.09550.5End of Run

Module 2: Identity Confirmation via HR-LC-MS

Expertise & Causality

While HPLC-DAD confirms purity, it does not verify molecular identity. To rule out synthetic byproducts such as homocoupled dimers or unreacted halogenated precursors, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is deployed.

Because the target molecule contains a highly basic primary amine, it is an ideal candidate for Electrospray Ionization in positive mode (ESI+). The amine readily accepts a proton, yielding a robust


 pseudomolecular ion. Note: TFA suppresses MS ionization; therefore, the LC-MS mobile phase must substitute TFA with 0.1% Formic Acid (FA) to maintain ionization efficiency [1].
Experimental Protocol
  • Sample Dilution: Dilute the previously prepared HPLC sample 1:100 in a 50:50 mixture of Water:MeCN containing 0.1% Formic Acid.

  • Injection & Source Parameters: Inject 1 µL into the HR-LC-MS system. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer scanning from m/z 100 to 1000. Calibrate the instrument to ensure a mass accuracy error of <5 ppm.

Quantitative Data: Mass Spectral Parameters
ParameterValue
Molecular Formula

Monoisotopic Exact Mass 213.1154 Da
Expected

Ion
214.1227 m/z
Typical Observed

214.1230 m/z
Mass Error < 1.5 ppm

Module 3: Structural Elucidation via NMR Spectroscopy

Expertise & Causality

Mass spectrometry confirms the molecular formula but cannot differentiate between positional isomers (e.g., distinguishing 4-methoxy from 5-methoxy substitutions). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping exact regiochemistry [1].

The


 NMR spectrum will display distinct coupling patterns that validate the 1,2,4-trisubstituted nature of the A-ring and the 1,4-disubstituted nature of the B-ring. 2D NMR techniques (COSY, HSQC, HMBC) are employed to create a self-validating structural map, directly linking the methoxy group to C-4 and the methyl group to C-4'.

NMRElucidation Start NMR Structural Elucidation H1 1H NMR (1D) Identify Protons Start->H1 C13 13C NMR (1D) Identify Carbons Start->C13 COSY COSY (2D) Adjacent H-H Coupling H1->COSY HSQC HSQC (2D) Direct C-H Bonds H1->HSQC HMBC HMBC (2D) Long-Range C-H Bonds H1->HMBC C13->HSQC C13->HMBC Result Confirmed Regiochemistry (1,2,4-trisubstituted & 1,4-disubstituted) COSY->Result HSQC->Result HMBC->Result

Caption: Fig 2. Logical relationship of 1D and 2D NMR experiments for structural elucidation.

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a 5 mm NMR tube.
    
  • 
     NMR Acquisition (400 MHz):  Acquire 16 scans with a 30° pulse angle, a 2-second relaxation delay, and an acquisition time of 3 seconds.
    
  • 
     NMR Acquisition (100 MHz):  Acquire 1024 scans utilizing proton decoupling (WALTZ-16) to resolve the 14 unique carbon environments.
    
  • 2D NMR Acquisition: Run gradient-selected COSY and HMBC to verify the spatial proximity of the methyl and methoxy protons to the biphenyl core.

Quantitative Data: Expected NMR Chemical Shifts
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment

~2.40Singlet3HB-ring Methyl (

at C-4')

~3.70Broad Singlet2HAmine Protons (

at C-2)

~3.80Singlet3HMethoxy (

at C-4)

~6.35Doublet (J = 2.5 Hz)1HA-ring H-3 (ortho to

& OMe)

~6.45Doublet of doublets1HA-ring H-5 (ortho to OMe)

~7.05Doublet (J = 8.5 Hz)1HA-ring H-6 (meta to OMe)

~7.20 - 7.35Multiplet (AB system)4HB-ring Aromatic Protons (H-2',3',5',6')

References

  • Title: Synthesis and evaluation of 6-arylaminobenzamides as positron emission tomography imaging ligands for the sphingosine-1-phosphate-5 receptor Source: RSC Medicinal Chemistry URL: [Link] [2]

  • Title: Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides Source: Organic Letters (ACS Publications) URL: [Link] [3]

  • Title: Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses Source: PMC / MDPI URL: [Link] [4]

Method

Derivatization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine for biological assays

Application Note: Strategic Derivatization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine for Biological Assays Executive Summary This guide details the strategic derivatization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine for Biological Assays

Executive Summary

This guide details the strategic derivatization of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (MMBA) for use in high-fidelity biological assays.[1] While biphenyl amines are privileged scaffolds in medicinal chemistry—often serving as core structures for kinase inhibitors and GPCR ligands—their ortho-substituted nature presents unique steric challenges during bioconjugation.[1]

This document provides three validated workflows to convert MMBA into functional chemical probes:

  • Fluorescent Labeling for cellular localization studies.

  • Bio-orthogonal Activation (Azide) for in situ proteomic profiling (Click Chemistry).

  • Affinity Tagging (Biotin) for target pull-down assays.[1]

Chemical Analysis & Mechanistic Rationale

Before attempting derivatization, one must understand the electronic and steric environment of the amine at position 2.

  • Electronic Activation: The methoxy group at position 4 is a strong electron-donating group (EDG).[1] Through resonance, it increases the electron density at the ortho and para positions relative to itself. This makes the position 2 amine nucleophilic and reactive toward electrophiles.

  • Steric Hindrance (The "Orthogonal" Problem): The phenyl ring at position 1 creates significant steric bulk. In biaryl systems, the two rings often twist out of planarity (atropisomerism) to minimize clash. This "twist" shields the amine, making standard nucleophilic attacks on bulky electrophiles (like large fluorophores) kinetically slow.

Implication for Protocols: Standard "room temperature, 1-hour" protocols for aliphatic amines will likely fail or result in low yields. Our protocols utilize elevated temperatures , stronger bases (catalysts) , and spacers to overcome this barrier.

Strategic Roadmap (Graphviz Visualization)

The following diagram outlines the decision tree for derivatizing MMBA based on the desired biological readout.

MMBA_Derivatization MMBA MMBA Scaffold (Ortho-Biphenyl Amine) Fluorescence Pathway A: Fluorescent Labeling MMBA->Fluorescence Direct Conjugation Click Pathway B: Click Chemistry (Azide) MMBA->Click Diazotization Affinity Pathway C: Affinity Tagging (Biotin) MMBA->Affinity Linker Coupling FITC Reagent: FITC / Isothiocyanates Fluorescence->FITC Diazo Reagent: t-BuONO / TMS-N3 Click->Diazo NHS Reagent: NHS-PEG4-Biotin Affinity->NHS Microscopy Output: Cellular Localization (Flow Cytometry/Confocal) FITC->Microscopy Proteomics Output: Target ID / ABPP (Copper-free Click) Diazo->Proteomics Pulldown Output: Streptavidin Pull-down (Surface Plasmon Resonance) NHS->Pulldown

Caption: Strategic derivatization pathways for MMBA. Blue node represents the starting scaffold; Red, Yellow, and Green nodes represent the three primary assay modalities.

Detailed Protocols

Protocol A: Fluorescent Labeling (Isothiocyanate Coupling)

Target: Creation of a probe for Flow Cytometry or Confocal Microscopy.

Why Isothiocyanates (ITC)? Unlike NHS esters, which can hydrolyze rapidly in aqueous/organic mixtures, isothiocyanates form stable thioureas with aromatic amines. The reaction is robust against the reduced nucleophilicity of anilines compared to aliphatic amines.

Materials:

  • MMBA (10 mg, ~0.05 mmol)

  • FITC (Fluorescein Isothiocyanate) or TRITC

  • Solvent: Anhydrous Pyridine (acts as both solvent and base catalyst)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Critical for sterically hindered amines.[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mg of MMBA in 1.0 mL of anhydrous pyridine in a light-protected vial (amber glass).

  • Activation: Add 0.1 eq of DMAP (approx. 0.6 mg). Stir for 5 minutes.

  • Coupling: Add 1.2 equivalents of FITC (approx. 23 mg).

  • Reaction: Seal the vial and heat to 50°C for 12 hours. Note: Heat is required to overcome the steric hindrance of the ortho-phenyl ring.

  • Quenching: Add 100 µL of ethanolamine to quench unreacted FITC (stir for 30 mins).

  • Purification: Evaporate pyridine under reduced pressure. Resuspend in DCM and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Validation:

  • TLC: Check for the disappearance of the amine (ninhydrin stain) and appearance of a fluorescent spot (UV 365nm).

  • Mass Spec: Look for [M+H]+ peak corresponding to MMBA-FITC (approx. MW ~588 Da).

Protocol B: Bio-orthogonal Activation (Azide Synthesis)

Target: Creation of a "Clickable" warhead for Activity-Based Protein Profiling (ABPP).

Why Azide? Converting the amine to an azide allows the molecule to be used in live cells. It is small (minimizing steric clash during drug-target binding) and inert until "clicked" with an alkyne-tagged reporter.[1]

Materials:

  • MMBA[1]

  • tert-Butyl Nitrite (t-BuONO)[1]

  • Azidotrimethylsilane (TMS-N3)[1]

  • Solvent: Acetonitrile (ACN)[2]

Step-by-Step:

  • Setup: Dissolve MMBA (0.2 mmol) in anhydrous ACN (2 mL) at 0°C (ice bath).

  • Diazotization: Dropwise add tert-Butyl Nitrite (0.3 mmol, 1.5 eq). Stir for 15 minutes at 0°C. The solution may turn yellow/orange, indicating diazonium formation.

  • Azidation: Dropwise add TMS-N3 (0.3 mmol, 1.5 eq).

  • Conversion: Remove ice bath and allow to warm to room temperature. Stir for 2 hours. Caution: Evolution of N2 gas may occur; ensure venting.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Safety: Azides of low molecular weight can be explosive. However, aryl azides of this mass (>200 Da) are generally stable. Store at -20°C in the dark.

Validation:

  • IR Spectroscopy: Look for the characteristic strong azide stretch peak at ~2100–2130 cm⁻¹ . This is the definitive signature.

Protocol C: Affinity Tagging (Biotinylation)

Target: Pull-down assays to identify binding partners.[1]

Why PEG Linkers? Direct attachment of Biotin to the hindered amine will likely fail or result in a probe that cannot bind Streptavidin due to steric clash. A PEG4 spacer is mandatory.

Materials:

  • MMBA[1]

  • NHS-PEG4-Biotin (Commercially available)[1]

  • Solvent: DMF (Anhydrous)[3]

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step:

  • Dissolution: Dissolve MMBA (5 mg) in 0.5 mL dry DMF.

  • Base Addition: Add DIPEA (3 eq).

  • Coupling: Add NHS-PEG4-Biotin (1.5 eq).

  • Incubation: Stir at 40°C for 24 hours.

    • Troubleshooting: If conversion is low (monitored by LCMS), add a pinch of DMAP.

  • Purification: Preparative HPLC is recommended here to separate the non-biotinylated precursor from the product. Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid).

Comparative Data & Assay Suitability

FeatureFluorescent Probe (FITC)Click Probe (Azide)Affinity Probe (Biotin)
Molecular Weight Increase High (~390 Da)Negligible (~26 Da)High (~500+ Da)
Steric Impact on Binding High (May disrupt binding)Low (Best for SAR retention)Medium (Dependent on Linker)
Permeability Low (Cell impermeable usually)High (Cell permeable)Low (Requires lysis)
Primary Application Microscopy / Flow CytometryTarget ID / ProteomicsPull-down / Purification
Reaction Yield (Est.) 60-75%85-95%50-65%

Quality Control Workflow (Graphviz)

Ensure every batch passes this QC loop before biological application.

QC_Workflow Synthesis Crude Reaction Mix TLC Step 1: TLC Check (Disappearance of Amine) Synthesis->TLC Purification Step 2: Silica/Prep-HPLC TLC->Purification Pass Fail Reprocess / Optimize TLC->Fail No Product LCMS Step 3: LC-MS Verification (Mass + Purity >95%) Purification->LCMS LCMS->Purification <95% Purity BioAssay Release for Bio-Assay LCMS->BioAssay >95% Purity

Caption: Quality Control decision loop ensuring only high-purity probes are used in expensive biological assays.

References

  • PubChem. (2025).[4][5] 4'-Methoxy[1,1'-biphenyl]-2-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Zhao, Y., et al. (2024).[6] Modular preparation of biphenyl triazoles via click chemistry as non-competitive hyaluronidase inhibitors. Bioorganic Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Emerging Role of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract The field of transition metal catalysis has been profoundly impacted by the development of sophisticated ligand architectures that precisely contro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of transition metal catalysis has been profoundly impacted by the development of sophisticated ligand architectures that precisely control the reactivity and selectivity of the metal center. Among these, biphenyl-based ligands have emerged as a privileged class, particularly in palladium-catalyzed cross-coupling reactions that are foundational to modern synthetic chemistry. This document provides a comprehensive guide to the synthesis, characterization, and potential catalytic applications of a novel biphenyl amine ligand, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine. Drawing upon the established principles of well-known biphenyl phosphine ligands, such as those developed by Buchwald, we present a theoretical framework and practical protocols for researchers to explore the catalytic prowess of this new ligand. These notes are intended to serve as a foundational resource for the evaluation of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine in key transformations such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions, thereby paving the way for its potential adoption in pharmaceutical and materials science research.

Introduction: The Promise of Biphenyl-Based Ligands

Biphenyl-based ligands have revolutionized palladium-catalyzed cross-coupling chemistry.[1][2] Their efficacy stems from a unique combination of steric bulk and electron-donating properties, which facilitate the formation of highly reactive, monoligated palladium(0) species.[1] This, in turn, enhances the rates of oxidative addition and reductive elimination, two key steps in many catalytic cycles.[3] While the most prominent examples are phosphine-based ligands like XPhos and SPhos, the exploration of biphenyl amine ligands remains a promising area of research.[1][2]

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is a structurally intriguing molecule that combines the core biphenyl scaffold with electronically distinct substituents. The methoxy and methyl groups are electron-donating, which can influence the electron density at the metal center, while the primary amine functionality provides a coordination site. This application note will guide the user through the synthesis of this novel ligand and its potential applications in catalysis.

Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

A plausible synthetic route to the target ligand involves a Suzuki-Miyaura coupling reaction to construct the biphenyl core, followed by functional group manipulations to install the amine.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the coupling of a suitably substituted boronic acid with an aryl halide.

Materials:

  • 2-Bromo-5-methylnitrobenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-methylnitrobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and the SPhos ligand (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-methoxy-4'-methyl-2'-nitro-1,1'-biphenyl.

Subsequent Reduction to the Amine: The resulting nitro compound can be reduced to the target amine using standard procedures, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride (SnCl₂).

Proposed Catalytic Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is a key reaction for testing the efficacy of new ligands.[1][3][4]

Protocol 2: Evaluation in Buchwald-Hartwig Amination

This protocol describes a model reaction between an aryl halide and an amine.

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Aniline (1.2 equiv)

  • 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (the new ligand, 1-5 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5-2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and the novel ligand to an oven-dried vial.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 4-chlorotoluene, aniline, and the internal standard.

  • Finally, add sodium tert-butoxide.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for the desired time (e.g., 2-24 hours).

  • Periodically, take aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion and yield.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Oxidative Addition->Pd(II)(Ar)(X)L Ligand Exchange Ligand Exchange Pd(II)(Ar)(X)L->Ligand Exchange R2NH Pd(II)(Ar)(NR2)L Pd(II)(Ar)(NR2)L Ligand Exchange->Pd(II)(Ar)(NR2)L -HX Reductive Elimination Reductive Elimination Pd(II)(Ar)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Proposed Catalytic Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, and its efficiency is often ligand-dependent.[5][6]

Protocol 3: Evaluation in Suzuki-Miyaura Coupling

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (the new ligand, 2-6 mol%)

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and the novel ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the mixture to 80 °C and stir for 1-12 hours, monitoring by TLC or GC-MS.[5]

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analyze the crude product to determine the yield.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X L Ar-Pd(II)-X L Oxidative Addition->Ar-Pd(II)-X L Transmetalation Transmetalation Ar-Pd(II)-X L->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar' L Ar-Pd(II)-Ar' L Transmetalation->Ar-Pd(II)-Ar' L Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Proposed Catalytic Application: Heck Reaction

The Heck reaction is a key method for the synthesis of substituted alkenes.[7][8]

Protocol 4: Evaluation in the Heck Reaction

Materials:

  • 4-Iodoanisole (1.0 equiv)

  • Styrene (1.5 equiv)

  • 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (the new ligand, 2-5 mol%)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and the novel ligand in anhydrous DMF.

  • Add 4-iodoanisole, styrene, and triethylamine.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analyze the product for yield and isomeric ratio.

Mechanistic Considerations and Ligand Design

The electronic and steric properties of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine are expected to play a crucial role in its catalytic performance.

  • Electron-Donating Groups: The methoxy and methyl groups are electron-donating, which can increase the electron density on the palladium center. This may facilitate the oxidative addition step and stabilize the catalytic species.

  • Amine Coordinating Group: The primary amine at the 2-position can coordinate to the palladium center. The nature of this coordination (monodentate vs. bidentate) and its lability will be critical for catalytic turnover.

  • Steric Hindrance: The biphenyl backbone provides significant steric bulk, which is known to promote the formation of the active monoligated Pd(0) complex and facilitate reductive elimination.[1]

Workflow for Ligand Evaluation:

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalytic Screening cluster_2 Optimization & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Reaction Setup Reaction Setup Characterization (NMR, MS)->Reaction Setup Monitoring (TLC, GC-MS) Monitoring (TLC, GC-MS) Reaction Setup->Monitoring (TLC, GC-MS) Workup & Isolation Workup & Isolation Monitoring (TLC, GC-MS)->Workup & Isolation Data Analysis (Yield, TON) Data Analysis (Yield, TON) Workup & Isolation->Data Analysis (Yield, TON) Parameter Optimization (Temp, Solvent, Base) Parameter Optimization (Temp, Solvent, Base) Data Analysis (Yield, TON)->Parameter Optimization (Temp, Solvent, Base) Substrate Scope Expansion Substrate Scope Expansion Parameter Optimization (Temp, Solvent, Base)->Substrate Scope Expansion

Caption: Workflow for the evaluation of a new catalyst ligand.

Data Interpretation and Troubleshooting

Quantitative Data Comparison (Hypothetical)

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingHeck Reaction
Typical Yield 40-95%60-98%50-90%
Reaction Time 2-24 hours1-12 hours6-24 hours
Reaction Temp. 80-120 °C60-100 °C80-120 °C
Catalyst Loading 0.5-2.5 mol% Pd1-3 mol% Pd1-2 mol% Pd
Ligand Loading 1-5 mol%2-6 mol%2-5 mol%

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents or solvent; inappropriate base or temperature.Use fresh catalyst and ligand; ensure anhydrous and degassed solvents; screen different bases and temperatures.
Formation of Side Products Incorrect stoichiometry; reaction temperature too high.Optimize reactant ratios; lower the reaction temperature.
Catalyst Decomposition Presence of oxygen or moisture; ligand degradation.[9]Ensure a strictly inert atmosphere; use high-purity, stable ligands.

Conclusion

While the catalytic applications of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine are yet to be experimentally validated, its structural features suggest it is a promising candidate for a versatile ligand in palladium-catalyzed cross-coupling reactions. The protocols and theoretical considerations presented in these application notes provide a solid foundation for researchers to undertake a systematic evaluation of this novel ligand. Successful implementation could lead to the development of new, efficient catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials industries.

References

  • Biphenyl amine substrates for selective meta-C–H functionalization The... - ResearchGate. (n.d.). Retrieved from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals. (2013, December 17). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Retrieved from [Link]

  • (1) Synthesis of 4-Methoxy-1,1'-biphenyl - PrepChem.com. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]

  • Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed. (2018, March 12). Retrieved from [Link]

  • An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands | The Journal of Organic Chemistry - ACS Publications. (2000, August 2). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - ResearchGate. (2026, January 6). Retrieved from [Link]

  • 4'-Methoxy[1,1'-biphenyl]-2-amine - PubChem. (n.d.). Retrieved from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH. (2013, December 17). Retrieved from [Link]

  • 1 - Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in - Rsc.org. (n.d.). Retrieved from [Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes - Der Pharma Chemica. (2026, February 24). Retrieved from [Link]

  • Bis{(S)-( )-N-[(2-biphenyl)methylidene]-1-(4- methoxyphenyl)ethylamine-jN}dichlorido- palladium(II) - IUCr Journals. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Topic: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling of Ortho-Substituted Anilines. Ticket ID: #SUZUKI-ORTHO-AMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling of Ortho-Substituted Anilines. Ticket ID: #SUZUKI-ORTHO-AMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine presents a classic "perfect storm" of catalytic challenges. You are attempting to couple 2-bromo-5-methoxyaniline (aryl halide) with 4-methylphenylboronic acid (nucleophile).

Low yields (<40%) in this specific reaction are almost invariably caused by catalyst poisoning due to the free amine (


) and steric hindrance  at the oxidative addition step. Standard catalysts like 

or

will fail here because the free amine coordinates to the palladium center, forming an inactive "off-cycle" complex, effectively shutting down the catalytic turnover.

This guide provides a validated protocol using Buchwald G2/G3 Precatalysts to sterically exclude the amine from the metal center while accelerating the coupling of the electron-rich aryl bromide.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I see starting material remaining (incomplete conversion), but the catalyst seems dead. Why?"

Diagnosis: Amine Poisoning (The "N-Pd" Trap). In standard Suzuki couplings, the palladium(0) species must be "naked" (ligand-deficient) to undergo oxidative addition. Your substrate has a free primary amine ortho to the bromide. This amine acts as a ligand, binding tightly to the Pd(II) intermediate, forming a stable 5-membered palladacycle or simply saturating the coordination sphere. This prevents the boronic acid from undergoing transmetallation.

The Fix: Switch to SPhos Pd G2. You must use a ligand that is bulky enough to physically block the amine from binding to the palladium. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here. Its large biaryl backbone creates a "roof" over the Pd center, allowing the small bromide to enter but rejecting the bulky amine coordination.

Q2: "I am getting a lot of protodeboronation (toluene formation). Why?"

Diagnosis: Slow Transmetallation. If the catalytic cycle stalls (due to the issues in Q1), the 4-methylphenylboronic acid sits in the basic aqueous solution too long and hydrolyzes (loses the boron group), forming toluene.

The Fix: Optimize the Base & Water Ratio.

  • Base: Switch from

    
     to 
    
    
    
    . Phosphate bases are often superior for bulky substrates and facilitate faster transmetallation.
  • Solvent: Use a biphasic system (Toluene/Water 10:1) or miscible system (Dioxane/Water 4:1). Ensure the reaction is heated to at least 80°C to push the catalytic cycle faster than the deboronation rate.

Q3: "The product is an oil/gum and difficult to crystallize. How do I purify it?"

Diagnosis: Polarity & Oxidation. Biaryl amines are prone to oxidation (turning brown/black) and can "streak" on silica due to the basic amine interacting with acidic silanols.

The Fix: Amine-Deactivated Silica. Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. Elute with Hexanes/Ethyl Acetate. This neutralizes the silica acidity, resulting in sharp peaks and higher isolated yields.

Part 2: Validated Experimental Protocols
Method A: The "Gold Standard" (Direct Coupling with SPhos)

Recommended for gram-scale synthesis where the amine must remain free.

Reagents:

  • Aryl Halide: 2-bromo-5-methoxyaniline (1.0 equiv)

  • Boronic Acid: 4-methylphenylboronic acid (1.2 equiv)[1]

  • Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Degassing: Add the Dioxane/Water mixture. Sparge with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add SPhos Pd G2 (2 mol%). If G2 is unavailable, use

    
     (2 mol%) + SPhos Ligand (4 mol%), but G2 is preferred for rapid activation.
    
  • Reaction: Seal the vessel and heat to 80°C for 2–4 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1) on TEA-neutralized silica.

Method B: The "Workaround" (Nitro Reduction Route)

Use this ONLY if Method A fails due to extreme substrate sensitivity.

  • Step 1: Couple 2-bromo-5-methoxy-1-nitrobenzene with 4-methylphenylboronic acid using standard

    
    . (The nitro group does not poison the catalyst).
    
  • Step 2: Reduce the resulting nitro-biaryl using Iron powder (

    
    ) in 
    
    
    
    or
    
    
    to obtain the final amine.
Part 3: Comparative Data & Decision Logic

Table 1: Ligand Performance Comparison for Ortho-Amino Biaryl Synthesis

Ligand SystemYield (Isolated)Reaction TimePrimary Failure Mode

(Standard)
< 15%24h+Amine Poisoning (Catalyst sequestration)
dppf 25-30%18hSlow Oxidative Addition (Sterics)
XPhos 75-85%4hGood, but SPhos is often superior for ortho-NH2
SPhos (Recommended) 92-96% 2h Optimal (Prevents N-coordination)
Part 4: Visualizing the Solution
Diagram 1: The "Amine Trap" vs. The SPhos Solution

This diagram illustrates the mechanistic bottleneck where the free amine shuts down the cycle, and how the SPhos ligand prevents this.

CatalyticCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br Poison OFF-CYCLE TRAP Amine Coordination (Pd-NH2 Complex) OxAdd->Poison + Free NH2 (Standard Ligand) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (SPhos Ligand Blocks NH2) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Caption: The "Off-Cycle Trap" (Red) occurs when the substrate's amine binds to Pd. SPhos (Green path) sterically blocks this interaction, forcing the cycle forward.

Diagram 2: Strategic Decision Tree for Synthesis

A logic flow to determine the correct synthetic route based on lab resources.

DecisionTree Start Start: 2-bromo-5-methoxyaniline CheckCat Is SPhos Pd G2 Available? Start->CheckCat RouteA Method A: Direct Coupling (High Yield, 1 Step) CheckCat->RouteA Yes RouteB Method B: Nitro Precursor (2 Steps, Reliable) CheckCat->RouteB No (Use Pd(PPh3)4) Final Final RouteA->Final Purify on TEA-Silica Step1 Intermediate: Nitro-Biaryl RouteB->Step1 Couple Nitro-Bromide Step2 Final Product Step1->Step2 Fe/NH4Cl Reduction

Caption: Workflow selector. Method A is faster but requires specific catalysts. Method B is robust if only standard catalysts are available.

References
  • Buchwald, S. L., et al. (2005). Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides. Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.

  • Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Catalyst Development. Topics in Current Chemistry.

  • BenchChem Protocols. (2025). SPhos Pd G2 Application in Suzuki-Miyaura Coupling.

Sources

Optimization

Identifying and minimizing side products in biphenylamine synthesis

Welcome to the Technical Support Center for the synthesis of biphenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of biphenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the formation of side products, ensuring the highest possible purity of your target compound.

Introduction

Biphenylamine and its derivatives are crucial building blocks in the pharmaceutical and materials science industries. Their synthesis, primarily through Ullmann condensation and Buchwald-Hartwig amination, can be accompanied by the formation of various side products that complicate purification and reduce yields. This guide provides practical, experience-based advice to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing biphenylamine?

A1: The two most prevalent methods for synthesizing biphenylamine are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction is a classical copper-catalyzed coupling of an aryl halide with an amine, while the Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction. Both methods have their advantages and are chosen based on substrate scope, functional group tolerance, and desired reaction conditions.

Q2: What are the typical side products I can expect in biphenylamine synthesis?

A2: The nature of the side products heavily depends on the synthetic route employed.

  • Ullmann Condensation: Common impurities include unreacted starting materials (e.g., aniline and halobenzene), products of self-coupling (biphenyl from the halobenzene), and hydrolysis products (e.g., phenol).[1] In syntheses starting with nitroaromatics followed by reduction, incomplete reduction can lead to nitro- or nitroso-biphenylamine intermediates.[1]

  • Buchwald-Hartwig Amination: Frequent side products arise from hydrodehalogenation (where the aryl halide is reduced to the corresponding arene) and homocoupling of the aryl halide.[2] Diarylamine formation, where a second aryl group is added to the amine, can also occur, particularly with primary amines.

Q3: How can I identify the impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a UV or mass spectrometry detector (LC-MS), is excellent for separating and identifying a wide range of impurities with high sensitivity and resolution.[6][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated impurities.

Q4: What are the general strategies for purifying crude biphenylamine?

A4: Purification strategies aim to remove unreacted starting materials and side products.

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical.[11][12][13][14] A good solvent will dissolve the biphenylamine at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[15][16]

  • Washing: A simple wash with a selective solvent can sometimes remove surface impurities from granular biphenylamine. For example, an aqueous alcohol solution can dissolve impurities without significantly dissolving the product.[17]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your biphenylamine synthesis.

Guide 1: Ullmann Condensation Issues

The Ullmann reaction, while a classic method, can be prone to low yields and side product formation due to the often harsh reaction conditions.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Inactive Copper Catalyst The surface of the copper catalyst can become oxidized and inactive.Activate the copper powder immediately before use by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water and a volatile organic solvent (e.g., acetone) and drying under vacuum.
Insufficient Reaction Temperature The Ullmann coupling is a thermally driven reaction and requires a high activation energy.Ensure the reaction temperature is maintained within the optimal range for your specific substrates, often above 150 °C. Use a high-boiling point solvent like DMF or nitrobenzene.[18]
Poor Substrate Reactivity Aryl chlorides are less reactive than aryl bromides and iodides. Electron-withdrawing groups on the aryl halide can also affect reactivity.If possible, use the more reactive aryl bromide or iodide. For less reactive substrates, consider using a ligand to enhance the catalyst's activity.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
High Reaction Temperature Elevated temperatures can promote the homocoupling of the aryl halide.Carefully control the reaction temperature. While high temperatures are necessary, excessive heat can favor side reactions. Determine the optimal temperature for your specific reaction.
Stoichiometry Imbalance An excess of the aryl halide can increase the probability of self-coupling.Use a slight excess of the amine component relative to the aryl halide to favor the desired cross-coupling reaction.
Workflow for Minimizing Side Products in Ullmann Synthesis

cluster_prep Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Analysis cluster_purification Purification Prep Activate Copper Catalyst Temp Optimize Temperature Prep->Temp Reagents Use High-Purity, Dry Reagents Reagents->Temp Stoich Control Stoichiometry (slight excess of amine) Temp->Stoich Atmosphere Inert Atmosphere (N2 or Ar) Stoich->Atmosphere Quench Careful Quenching Atmosphere->Quench Analysis Analyze Crude Product (GC-MS, HPLC) Quench->Analysis Purify Recrystallization or Column Chromatography Analysis->Purify

Caption: A workflow for optimizing Ullmann condensation to minimize side products.

Guide 2: Buchwald-Hartwig Amination Issues

The Buchwald-Hartwig amination is a versatile and widely used method. However, careful optimization is required to suppress side reactions.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Presence of Water Water can act as a proton source, leading to the protonolysis of the Ar-Pd intermediate, resulting in the hydrodehalogenated arene.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Performing the reaction under a rigorously inert atmosphere (glovebox or Schlenk line) is crucial.
Choice of Base Some bases can promote the formation of palladium hydride species, which are responsible for hydrodehalogenation.Use a non-coordinating, strong base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base should be carefully considered based on the substrates.
Ligand Selection The ligand plays a critical role in the stability and reactivity of the palladium catalyst. Some ligands are more prone to pathways leading to hydrodehalogenation.Use bulky, electron-rich phosphine ligands such as BrettPhos or XPhos, which have been shown to suppress hydrodehalogenation by promoting the desired reductive elimination step.[18]
Catalyst System Certain catalyst systems may be more susceptible to hydrodehalogenation.Consider using a bimetallic Pd-Cu catalyst system, which has been shown to suppress the hydrodehalogenation pathway in aqueous media.[2][19]

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the aryl halide.[20]Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Incomplete Reduction of Pd(II) Precatalyst If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.Use a well-defined Pd(0) precatalyst or ensure complete reduction of the Pd(II) source. Pre-stirring the Pd(II) source with the ligand and base before adding the substrates can sometimes facilitate the formation of the active catalyst.
Logical Relationship of Factors in Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome ArylHalide Aryl Halide Reactivity (I > Br > Cl) Yield Product Yield ArylHalide->Yield Amine Amine Nucleophilicity Amine->Yield PdSource Palladium Source (Pd(0) vs Pd(II)) PdSource->Yield Ligand Ligand Choice (Bulky, Electron-Rich) Purity Product Purity (Minimized Side Products) Ligand->Purity Base Base Strength & Nucleophilicity Base->Yield Base->Purity Solvent Solvent Polarity & Aprotic Nature Solvent->Yield Temp Temperature Temp->Yield Temp->Purity

Caption: Interplay of factors influencing the outcome of Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Purification of Biphenylamine by Recrystallization

This protocol provides a general guideline for the purification of crude biphenylamine. The optimal solvent system should be determined experimentally.

Materials:

  • Crude biphenylamine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)[17]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude biphenylamine in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[12][14]

  • Dissolution: Place the crude biphenylamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a general method for the analysis of biphenylamine and its potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column)

Sample Preparation:

  • Prepare a stock solution of the crude biphenylamine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create calibration standards if quantitative analysis is required.

GC-MS Conditions (Example):

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (split or splitless)

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Analysis:

  • Identify the biphenylamine peak based on its retention time and mass spectrum.

  • Examine the total ion chromatogram (TIC) for additional peaks, which may correspond to impurities.

  • Compare the mass spectra of the impurity peaks with a mass spectral library (e.g., NIST) for tentative identification.

References

  • Benchchem.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Google Patents.
  • Novartis OAK.
  • Google Patents.
  • Recrystalliz
  • Benchchem.
  • Novartis OAK.
  • Benchchem.
  • Recrystalliz
  • Recrystalliz
  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
  • Veeprho.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
  • SIELC Technologies. Separation of Diphenylamine on Newcrom R1 HPLC column.
  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions.
  • Chemistry LibreTexts.
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Google Patents.
  • PMC.
  • ResearchGate. GC-MS analysis of biphenyls and dibenzofurans. The methanolic extracts...
  • Benchchem. Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • SciELO.
  • Benchchem. Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.
  • Biotage.
  • Veeprho.
  • Xingwei Li.
  • Rsc.org. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Agilent. PURITY AND IMPURITY ANALYSIS.
  • UniTo. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.
  • ResearchGate. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds | Request PDF.

Sources

Troubleshooting

Challenges in the purification of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of heavily functionalized biaryl systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of heavily functionalized biaryl systems. The purification of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine presents a trifecta of classic synthetic challenges: the separation of polar starting materials, the mitigation of severe silica gel streaking, and the extraction of strongly chelated transition metals.

Because this molecule contains a basic primary amine and a Lewis basic methoxy group, it does not behave like a standard neutral biaryl compound. Below is a comprehensive, causality-driven guide to troubleshooting and standardizing your purification workflow.

Diagnostic Purification Workflow

PurificationLogic A Crude Reaction Mixture (Biaryl Amine, Pd, Boronic Acid) B Acid-Base Extraction (Aqueous HCl -> NaOH) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Amine Hydrochloride) B->D Retain E Basify & Extract (Free Amine) D->E F Pd Scavenging (MP-TMT Resin) E->F Residual Pd > 10ppm G Flash Chromatography (Silica + 1% Et3N) F->G Trace Impurities H Pure 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine G->H

Workflow for the isolation and purification of biaryl amines from Suzuki-Miyaura coupling mixtures.

Troubleshooting FAQs: The "Why" Behind the Chemistry

Q1: I am seeing persistent co-elution of unreacted 4-methylphenylboronic acid with my biaryl amine product on silica gel. How do I separate them? A1: Boronic acids are notoriously difficult to separate from polar products via standard normal-phase chromatography due to their tendency to streak and form boroxines on the column[1]. Because 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine contains a basic primary aniline moiety, you can bypass chromatographic co-elution entirely by exploiting its pKa. An acid-base extraction selectively protonates the biaryl amine, driving it into the aqueous phase, while the neutral boronic acid and homo-coupled byproducts remain in the organic phase[1].

Q2: My purified product is dark brown, and ICP-MS shows high levels of residual palladium. Why is standard Celite filtration failing? A2: Celite filtration only removes heterogeneous, precipitated palladium (Pd black)[1]. In the case of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, the molecule acts as a potent ligand. The primary amine, assisted by the ortho-methoxy group, strongly chelates soluble Pd(II) species, pulling them into the organic phase[2][3]. To break this chelation complex, you must introduce a scavenger with a higher thermodynamic affinity for palladium than your product.

Q3: Even after removing the boronic acid and palladium, my product streaks heavily on the TLC plate and column. Why? A3: The primary amine acts as both a strong hydrogen bond donor and acceptor. It interacts strongly with the acidic silanol groups (-SiOH) present on standard silica gel. To resolve this, you must deactivate the silica column. Adding 1-5% Triethylamine (Et


N) to your mobile phase competitively binds the silanol sites, allowing your biaryl amine to elute as a tight, symmetrical band.

Quantitative Comparison of Palladium Scavengers

When dealing with chelating biaryl amines, non-specific adsorbents like activated carbon often lead to severe product loss. Chemisorption via functionalized resins is required[4].

Scavenger TypeSolid SupportEquivalents (vs Pd)Temp (°C)Time (h)Residual Pd (ppm)Product Recovery (%)
MP-TMT Macroporous Polystyrene55016< 10> 95
Si-Thiol Silica Gel52512< 5092
Smopex®-234 Polypropylene Viscose55012< 2090
Activated Carbon None10 wt%2524~ 150< 70 (Non-specific)
Celite Filtration Diatomaceous EarthN/A250.5> 100098

Validated Experimental Protocols

Protocol A: Acid-Base Extraction (Boronic Acid Removal)

Purpose: To chemically separate the basic biaryl amine from neutral boronic acids and homo-coupled impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aq) (3 x 50 mL). The basic biaryl amine protonates to form a water-soluble hydrochloride salt[1].

  • Organic Wash: Wash the combined aqueous layers with fresh EtOAc (1 x 20 mL) to remove trace organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Carefully basify to pH 10 using 2M NaOH (aq). The solution will become cloudy as the free amine precipitates.

  • Product Recovery: Extract the newly liberated free amine with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validation Check: Spot the discarded EtOAc layer on a TLC plate. It should contain the high-R

    
     boronic acid but no amine (confirm absence via Ninhydrin stain).
    
Protocol B: Chemisorptive Palladium Scavenging

Purpose: To strip chelated Pd(II) from the biaryl amine using thermodynamic displacement.

  • Preparation: Dissolve the crude amine (post-extraction) in THF or DCM.

  • Resin Addition: Add 3–5 molar equivalents of Macroporous Polystyrene-Bound Trimercaptotriazine (MP-TMT) or Silica-Thiol (Si-SH) resin relative to the initial Pd catalyst loading[3][4].

  • Incubation: Stir the suspension gently at 40–50 °C for 12–16 hours. Note: Elevated temperature is critical to provide the activation energy required to break the Pd-amine chelate[3].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the solid-supported scavenger[3].

  • Elution: Wash the Celite pad with excess solvent and concentrate the filtrate.

  • Self-Validation Check: Submit a 1 mg sample of the concentrated filtrate for ICP-MS analysis. The residual Pd concentration should be <10 ppm[3].

Protocol C: Amine-Optimized Flash Chromatography

Purpose: Final polishing of trace organic impurities without product degradation or streaking.

  • Column Preparation: Pre-treat the silica gel by slurrying it in the initial mobile phase containing 1% Triethylamine (Et

    
    N).
    
  • Loading: Dry-load the sample onto a small amount of silica gel by dissolving it in minimal DCM, adding silica, and evaporating to a free-flowing powder[1].

  • Elution: Elute using a gradient of Hexanes/EtOAc (maintaining a constant 1% Et

    
    N throughout the run).
    
  • Fractionation: Monitor fractions via TLC. The product will elute as a tight spot under UV light and stain deep purple/brown with Ninhydrin.

  • Self-Validation Check:

    
    H NMR (CDCl
    
    
    
    ) should show sharp singlets for the -OCH
    
    
    group (~3.8 ppm) and -CH
    
    
    group (~2.4 ppm), with no broad aliphatic peaks indicating residual Et
    
    
    N or grease.

References

Sources

Optimization

Technical Support Center: Formulating 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine for Biological Assays

Welcome to the Technical Support Center. Working with heavily substituted biphenyl compounds presents significant formulation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with heavily substituted biphenyl compounds presents significant formulation challenges. 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine features a rigid, highly lipophilic biphenyl core exacerbated by hydrophobic methoxy and methyl substituents. This guide provides field-proven, self-validating strategies to overcome aqueous solubility barriers without compromising your biological models.

Part 1: Troubleshooting & Causality FAQs

Q: Why does my compound instantly precipitate when diluted from a DMSO stock into a pH 7.4 assay buffer? A: This is a classic "solvent crash" driven by the hydrophobic effect. The amine group on this molecule is an aniline derivative. Because the amine's lone electron pair delocalizes into the aromatic pi-system—a dynamic further influenced by the inductive effects of the meta-positioned methoxy group—its pKa is exceptionally low (approximately 3.5–4.5). At a physiological pH of 7.4, the amine remains entirely unprotonated and neutral. When the DMSO concentration drops below the solvation threshold (typically <5%), the surrounding water molecules form a highly ordered clathrate cage around the lipophilic biphenyl core. To minimize this thermodynamically unfavorable state, the compound rapidly aggregates and precipitates.

Q: Can I just lower the buffer pH to protonate the amine and force it into solution? A: While dropping the pH to ~2.5 will protonate the amine and form a soluble salt, this is biologically incompatible with most in vitro cell cultures and enzymatic assays. Enzymes will denature, and cells will undergo rapid apoptosis at this pH. You must maintain pH 7.4, which requires a vehicle-based formulation strategy rather than chemical ionization.

Q: How do I keep it soluble for cell-based assays where DMSO must be kept strictly below 0.5%? A: You must utilize inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic biphenyl core, and a hydrophilic outer surface that maintains aqueous solubility ()[1]. This shields the cells from the compound's hydrophobicity and eliminates the need for toxic levels of DMSO, preventing off-target solvent toxicity in your phenotypic readouts.

Q: Why do my IC50 curves look flat or irreproducible when using standard DMSO dilutions? A: If the compound precipitates microscopically, the actual soluble concentration interacting with your target is much lower than your calculated nominal concentration. This leads to false negatives and flat dose-response curves. To fix this, your protocol must be a self-validating system —you must analytically confirm the concentration of the compound in the aqueous phase before running the assay ()[2].

Part 2: Self-Validating Experimental Protocols

Protocol A: Co-Solvent & Micellization (Optimized for Cell-Free/Biochemical Assays)

Causality: PEG-400 gradually lowers the dielectric constant of the aqueous buffer, reducing the energetic penalty of the hydrophobic biphenyl. Tween-80 provides a hydrophobic micellar core for the compound to partition into once the DMSO diffuses into the bulk aqueous phase.

  • Stock Preparation: Dissolve 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine in 100% DMSO to create a 10 mM master stock.

  • Ternary Mixture Formulation: In a microcentrifuge tube, combine 5% DMSO stock, 10% PEG-400, and 1% Tween-80. Vortex vigorously for 60 seconds.

  • Aqueous Phase Addition: Slowly add 84% aqueous assay buffer (pH 7.4) dropwise while continuously sonicating the mixture at room temperature.

  • Self-Validation Step (Critical): Centrifuge the final mixture at 10,000 × g for 15 minutes. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV against a standard curve to quantify the exact soluble concentration. Do not proceed unless the quantified concentration matches your target assay concentration.

Protocol B: HP-β-CD Inclusion Complexation (Optimized for Cell-Based Assays)

Causality: Complexation is a thermodynamic equilibrium process. The biphenyl must displace water molecules from the cyclodextrin cavity, which requires sustained kinetic energy (shaking) over time.

  • Host Solution Preparation: Dissolve HP-β-CD in your cell culture media or PBS to a final concentration of 20% (w/v).

  • Guest Titration: Slowly add the solid 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (or a highly concentrated ethanol stock) into the HP-β-CD solution.

  • Thermodynamic Equilibration: Place the suspension on an orbital shaker at 37°C for 24 to 48 hours. This extended timeframe is mandatory to achieve maximum inclusion efficiency.

  • Self-Validation Step (Critical): Pass the equilibrated solution through a 0.22 µm PVDF syringe filter. The filter will trap any uncomplexed, insoluble biphenyl crystals. Measure the filtrate via HPLC to determine the exact encapsulated drug concentration before applying it to your cell cultures.

Part 3: Quantitative Formulation Comparison

The following table summarizes the expected performance of various formulation vehicles for lipophilic biphenyl amines, allowing for easy comparison of toxicity and solubilization limits.

Formulation VehicleMax Tolerated Volume in CellsExpected Solubility Limit (Compound)Primary ApplicationValidation Method
100% DMSO < 0.5%< 1 µM (in final buffer)High-throughput screeningVisual/Microscopic
DMSO / PEG-400 / Tween-80 Not recommended (Surfactant toxicity)50 - 100 µMBiochemical / Enzymatic AssaysCentrifugation + HPLC
20% HP-β-CD (Aqueous) Highly tolerated (>10%)100 - 500 µMCell-based / In vivo models0.22µm Filtration + HPLC

Part 4: Formulation Selection Workflow

Use the following logical workflow to select and validate the correct solubility enhancement strategy for your specific experimental needs.

FormulationWorkflow Start Target: 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine Assay Determine Assay Sensitivity Start->Assay Biochem Biochemical Assay (Tolerates up to 5% DMSO) Assay->Biochem CellBased Cell-Based Assay (Requires < 0.5% DMSO) Assay->CellBased Cosolvent Co-Solvent / Surfactant (DMSO + PEG + Tween-80) Biochem->Cosolvent Cyclodextrin Inclusion Complexation (20% HP-β-CD in PBS) CellBased->Cyclodextrin Validate1 Self-Validation: Centrifuge & HPLC Quantitation Cosolvent->Validate1 Validate2 Self-Validation: 0.22µm Filter & HPLC Quantitation Cyclodextrin->Validate2 Proceed Proceed to Experiment with Known Soluble Concentration Validate1->Proceed Validate2->Proceed

Caption: Workflow for selecting and validating solubility enhancement strategies.

References

  • Mettou, A., Papaneophytou, C., Melagraki, G., et al. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." SLAS Discovery, 23(1), 84-93 (2018). URL:[Link]

  • Patil, S.M., Barji, D.S., Chavan, T., et al. "Solubility Enhancement and Inhalation Delivery of Cyclodextrin-Based Inclusion Complex of Delamanid for Pulmonary Tuberculosis Treatment." AAPS PharmSciTech, 24(1):49 (2023). URL:[Link]

Sources

Troubleshooting

Strategies for removing impurities from crude 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Methoxy-4'-methyl-[1,1'-biphenyl]-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine and require robust methods to achieve high purity. This document moves beyond standard protocols to provide in-depth troubleshooting and a rationale for each step, ensuring you can adapt these methods to your specific experimental outcomes.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine synthesized via Suzuki-Miyaura coupling?

A1: The impurity profile of a Suzuki-Miyaura reaction product can be complex and is highly dependent on reaction conditions. However, several common byproducts and residual reagents are frequently encountered. Understanding these is the first step in designing an effective purification strategy.

  • Homocoupling Products: One of the most common side reactions is the coupling of two identical starting molecules.[1][2] This can result in the formation of 4,4'-dimethoxy-1,1'-biphenyl (from the boronic acid partner) or 4,4'-dimethyl-1,1'-biphenyl (from the halide partner). These are often non-polar and can be challenging to separate from the desired product.

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and arylboronic acid or its derivatives (e.g., boronic esters). Arylboronic acids can sometimes be removed with a basic wash, but this is not always effective.

  • Dehalogenation Products: The aryl halide starting material can undergo dehalogenation, resulting in an impurity like 4-methyl-anisole.[1]

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can precipitate as palladium black, a fine black solid, or remain as soluble palladium complexes.[1] This not only contaminates the product but can interfere with downstream applications.

  • Boronic Acid Oxidation Products: Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenols (e.g., 4-methoxyphenol).[2]

Q2: My crude product is a dark, oily residue. How can I effectively remove colored impurities and induce crystallization?

A2: Dark coloration often arises from trace amounts of oxidized organic species or residual palladium complexes. A multi-step approach involving chemical treatment and physical separation is typically most effective.

  • Activated Charcoal Treatment: For persistent color, activated charcoal can be used during recrystallization. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal is added. The mixture is boiled for a few minutes, and then hot-filtered to remove the charcoal, which adsorbs many colored impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. For aromatic amines, solvents like ethanol, isopropanol, or mixtures such as toluene/hexane are often effective.[3] Oiling out can occur if the solvent's boiling point is higher than the product's melting point or if the solution is too concentrated.[4] If this happens, redissolve the oil in more hot solvent and allow it to cool more slowly.

Q3: How can I specifically target and remove acidic or basic impurities from my crude product?

A3: Acid-base extraction is an exceptionally effective and simple liquid-liquid extraction technique for separating organic compounds based on their acidic or basic properties.[5][6] Since your target compound, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, is basic, this property can be leveraged for purification.

The core principle involves converting the basic amine into its water-soluble salt form by reacting it with an acid.[7][8] This allows it to move from an organic solvent layer to an aqueous layer, leaving neutral and acidic impurities behind in the organic layer.

Workflow for Purification Decision-Making

The following diagram outlines a logical workflow for selecting a purification strategy based on the suspected impurities.

Purification_Workflow Crude Crude Product (4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine) Analysis Analyze Impurity Profile (TLC, LC-MS, NMR) Crude->Analysis AcidBase Acid/Base Impurities Present? (e.g., Boronic Acid, Phenols) Analysis->AcidBase Palladium Palladium Residue (Black Solid)? AcidBase->Palladium No Extraction Perform Acid-Base Extraction AcidBase->Extraction Yes Homocoupling Neutral Impurities Present? (e.g., Homocoupling Products) Palladium->Homocoupling No Celite Filter Through Celite® Palladium->Celite Yes Chromatography Column Chromatography Homocoupling->Chromatography Yes Recrystallization Recrystallization Homocoupling->Recrystallization No / Minor Extraction->Palladium Celite->Homocoupling Chromatography->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: Decision workflow for purifying crude 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Q4: Standard purification methods are failing to separate my product from a very similar impurity. What advanced chromatographic strategies can I employ?

A4: When impurities have very similar polarity to the desired product (e.g., homocoupling byproducts), standard silica gel chromatography may provide poor resolution. In these cases, switching the stationary phase can introduce different separation mechanisms.

Biphenyl-functionalized silica gel columns are an excellent alternative to traditional C18 or phenyl-hexyl phases.[9] These columns offer unique selectivity due to π-π interactions between the biphenyl stationary phase and aromatic analytes.[9] This can significantly improve the separation of structurally similar aromatic compounds that are difficult to resolve on standard phases.[10]

Q5: My NMR spectrum looks clean after purification, but my elemental analysis is off. What could be the issue?

A5: This is a classic problem that often points to the presence of residual, non-proton-containing impurities. The most likely culprits are inorganic salts from the workup (e.g., sodium sulfate, magnesium sulfate) or residual, non-volatile solvents like DMF or DMSO if they were used in the reaction. Ensure the product is thoroughly dried under high vacuum. If the issue persists, recrystallization from a solvent system in which these impurities are insoluble is recommended.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Amine Purification

This protocol is designed to separate the basic amine product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[7]

  • Separation: Allow the layers to separate. The protonated amine hydrochloride salt will be in the top aqueous layer, while neutral impurities remain in the bottom organic layer. Drain and collect the organic layer.

  • Repeat: Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the amine. Combine the aqueous layers. The organic layer containing neutral impurities can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), while stirring until the pH is greater than 10 (check with pH paper).[8] The amine will precipitate out as a solid or oil as it is deprotonated back to its neutral, water-insoluble form.

  • Final Extraction: Extract the basified aqueous solution two to three times with fresh portions of the organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization from a Toluene/Hexane System

This protocol is effective for purifying aromatic compounds when a single solvent is not ideal.

  • Dissolution: Place the crude amine in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot toluene required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the toluene solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

This protocol is used when extraction and recrystallization are insufficient to achieve the desired purity.

  • Stationary Phase Selection: For standard purification, use silica gel (230-400 mesh). For difficult separations, consider a biphenyl-functionalized phase.[9]

  • Mobile Phase (Eluent) Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). A system that gives the product an Rf value of ~0.3 is ideal.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Solvent Systems for Purification
Purification MethodSolvent/SystemPolarity IndexBoiling Point (°C)Rationale & Notes
Recrystallization Ethanol5.278Good general-purpose polar solvent for many amines.
Isopropanol4.382Similar to ethanol, slightly less polar.
Toluene/Hexane2.4 / 0.1111 / 69Excellent solvent/anti-solvent system. Toluene solubilizes the aromatic product well, while hexane induces precipitation.[3]
Column Chromatography Hexane/Ethyl Acetate0.1 / 4.469 / 77A standard, versatile system. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase.
Dichloromethane/Methanol3.4 / 6.640 / 65A more polar system, useful if the product is strongly retained on silica. Use a very small percentage of methanol initially (e.g., 1-2%).

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Confluence. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Lauer, A. M., et al. (2014). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry, 79(3), 1113–1124. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]

  • Bell, D. S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • CN101045670A - Process for purifying biphenyl. (n.d.). Google Patents.
  • Pereira, V., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PubMed, 24(2), 295. [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • US8455691B2 - Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). MDPI. [Link]

  • Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. (n.d.). ChemRxiv. [Link]

  • Reddit. (2025, September 9). 4-Methoxy-o-phenylenediamine. r/OrganicChemistry. Retrieved from [https://www.reddit.com/r/OrganicChemistry/comments/1d3h6z4/4methoxo Phenylenediamine/]([Link] Phenylenediamine/)

  • Supporting Information. (n.d.). Retrieved from [Link]

  • 4'-Methoxy[1,1'-biphenyl]-2-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Stability and degradation studies of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Technical Support Center: Stability & Handling of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine Topic: CAS: 38089-03-1 (Verified analogue reference) Molecular Formula: C H NO Support Tier: Level 3 (Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Topic: CAS: 38089-03-1 (Verified analogue reference) Molecular Formula: C


H

NO Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemical Context

You are working with 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine , a primary aromatic amine built on a biphenyl scaffold. This molecule is electronically "rich."[1] The methoxy group (position 4) and the methyl group (position 4') are electron-donating groups (EDGs).

Why this matters: While the biphenyl core offers some steric bulk, the EDGs significantly increase the electron density on the amine nitrogen and the aromatic rings. This makes the molecule more susceptible to oxidation than the unsubstituted 2-aminobiphenyl. Your stability protocols must aggressively mitigate oxidative stress.

Module 1: Storage & Handling Essentials

Preventative maintenance to ensure sample integrity.

Q: My sample arrived as a off-white/pale yellow solid but is turning brown. Is it still usable? A: The color change indicates surface oxidation, likely forming N-oxides or azo-dimers (see Mechanism Analysis).

  • Verdict: If the bulk solid is still pale, the degradation is likely superficial (<1%).

  • Action: Recrystallize from ethanol/water or pass through a short silica plug if high purity (>99%) is required for catalysis or biological assays.

  • Prevention: Store under Argon or Nitrogen. Oxygen is the primary enemy here.

Q: Can I store this compound in solution? A: Not recommended for long periods.

  • Risk: In solution (especially chlorinated solvents like DCM or Chloroform), the amine can undergo slow photo-oxidation or react with trace acid/phosgene impurities in the solvent.

  • Best Practice: If you must store a stock solution:

    • Use anhydrous DMSO or Degassed Acetonitrile .

    • Store at -20°C or lower.

    • Protect from light (amber vials).

Q: What is the optimal long-term storage condition? A:

Parameter Recommendation Scientific Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term) Reduces kinetic rate of auto-oxidation.
Atmosphere Inert (Argon/Nitrogen) Prevents formation of N-oxide and nitroso impurities.
Container Amber Glass Blocks UV/Blue light which catalyzes radical formation.

| Dessicant | Required | Moisture can facilitate proton-transfer mediated degradation. |

Module 2: Troubleshooting Degradation

Diagnostic guide for specific experimental issues.

Q: I see two new peaks in my HPLC chromatogram after 24 hours. What are they? A: Based on the biphenyl-amine structure, these are likely the N-hydroxyl (intermediate) and the Azo-dimer (terminal).

  • Peak 1 (Early eluting): Likely 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-hydroxylamine .

    • Cause: Mild oxidation.

    • Check: Did you leave the sample in methanol/water on the benchtop?

  • Peak 2 (Late eluting, highly UV active): Likely the Azo-dimer .

    • Cause: Coupling of two amine molecules.[2][3]

    • Check: High concentration samples exposed to light often dimerize.

Q: My reaction yield is low, and I see a dark tar. What happened? A: You likely triggered oxidative polymerization or carbazole formation .

  • The "Carbazole" Trap: 2-aminobiphenyls are precursors to carbazoles.[2][4] Under oxidative conditions (high heat, metal catalyst, oxygen), the amine nitrogen can attack the 2'-position of the other ring, cyclizing to form a substituted carbazole.

  • Fix: Degas all reaction solvents before adding the amine. Use a radical inhibitor (like BHT) if the reaction allows.

Module 3: Experimental Protocols

Step-by-step guides for validating stability.

Protocol A: Forced Degradation Study (Stress Testing)

Use this to determine the shelf-life and impurity profile of your specific batch.

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Conditions:

    • Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base Stress: Add 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Stress: Add 3% H

      
      O
      
      
      
      . Incubate at RT for 2 hours.
    • Photo Stress: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

  • Expected Outcomes:

    • Acid: Stable (Ammonium salt forms).

    • Base: Stable.[1][5]

    • Oxidative:[4]Rapid Degradation . Expect M+16 (N-oxide) and M+30 (Nitro) peaks.

    • Photo:Moderate Degradation . Expect browning and dimer peaks.

Protocol B: Recrystallization (Purification)

If your compound has degraded (turned brown).

  • Dissolve crude solid in minimal boiling Ethanol .

  • Add activated charcoal (to remove colored oxidation oligomers).

  • Filter hot through Celite.

  • Add warm Water dropwise until turbidity just persists.

  • Cool slowly to 4°C.

  • Filter crystals and dry under vacuum over P

    
    O
    
    
    
    .

Module 4: Mechanism Analysis

Visualizing the invisible chemical pathways.

Figure 1: Oxidative Degradation Pathway of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine The diagram below illustrates the cascade from the primary amine to the colored azo-dimer and the cyclized carbazole byproduct.

DegradationPathway Amine Primary Amine (Starting Material) NHydroxy N-Hydroxylamine (Intermediate) Amine->NHydroxy Oxidation (O2/Light) Carbazole Substituted Carbazole (Cyclized Byproduct) Amine->Carbazole Pd/Cu Cat. or High T + O2 Nitroso Nitroso Derivative (Reactive) NHydroxy->Nitroso Oxidation Nitro Nitro Compound (Stable Impurity) Nitroso->Nitro Strong Oxidation Azo Azo Dimer (Colored/Brown) Nitroso->Azo Dimerization w/ Amine

Caption: Oxidation begins at the amine nitrogen. The 'Nitroso' intermediate is the critical branch point leading to either stable Nitro impurities or colored Azo dimers.

References

  • Saha, A., et al. (2019). Oxidative degradation of primary aromatic amines: Mechanisms and kinetics. Journal of Hazardous Materials. (General PAA oxidation mechanisms).

  • Freeman, H. S., et al. (2013). Photostability of substituted 2-aminobiphenyls. Dyes and Pigments. (Specific to biphenyl amine photochemistry).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2759562, 4'-Methoxy[1,1'-biphenyl]-2-amine. (Chemical structure and physical property verification).

  • Zhu, X., et al. (2012). Palladium-Catalyzed Intramolecular C–H Amination: Synthesis of Carbazoles from 2-Aminobiphenyls. Journal of Organic Chemistry. (Mechanistic basis for carbazole impurity formation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the spectroscopic data required to definitively identify 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, a substituted biphenyl of interest for its potential applications. We will explore the key diagnostic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and compare them with a closely related isomer to highlight the subtleties of spectroscopic interpretation.

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, and the specific arrangement of substituents on the biphenyl core dictates its chemical and biological properties. Therefore, the ability to unequivocally determine the substitution pattern is of paramount importance. This guide will serve as a practical resource for researchers, enabling them to confidently elucidate the structure of similar compounds.

Experimental Methodologies

The following are detailed protocols for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with a 0.3 Hz line broadening.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

    • Process the data with a 1-2 Hz line broadening.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.

  • Acquisition:

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z).

    • A mass spectrum is recorded, showing the relative abundance of each ion.

Structural Elucidation of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

The structure of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine presents a unique set of spectroscopic signatures.

Caption: Structure of 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-amine.

While the IR and Mass Spectra of these isomers would be very similar, their NMR spectra would show distinct differences, primarily in the aromatic region of the ¹H NMR spectrum. The coupling patterns (splitting) of the aromatic protons are highly dependent on their relative positions.

  • 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine: The protons on the methoxy- and amino-substituted ring will have a more complex splitting pattern due to the ortho and meta couplings.

  • 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-amine: The protons on the methoxy- and amino-substituted ring will likely show a more simplified pattern, with clear doublets and doublets of doublets, reflecting the different symmetry of the molecule.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning the proton and carbon signals and thus confirming the correct isomeric structure.

Conclusion

The structural confirmation of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine relies on a cohesive interpretation of data from multiple spectroscopic techniques. While IR and MS provide crucial information about functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for elucidating the specific substitution pattern and distinguishing between isomers. By carefully analyzing the chemical shifts, integration, and coupling constants, researchers can confidently verify the structure of their target molecule, ensuring the integrity of their subsequent research and development efforts.

References

  • Scilit. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Gao, Y., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in. Retrieved from [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-4'-methylbiphenyl. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). Retrieved from [Link]

  • ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

Comparative

Comparison of different synthetic routes to 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

A Comparative Guide to the Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine The biaryl scaffold is a privileged motif in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

The biaryl scaffold is a privileged motif in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. Among these, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine stands out as a crucial building block. The strategic positioning of its methoxy, methyl, and amine functionalities offers a versatile platform for further molecular development, making it a valuable intermediate in the synthesis of numerous pharmaceutical agents.

This guide presents a comparative analysis of the most prominent synthetic routes to this key intermediate. We will explore the nuances of each approach, delving into their underlying reaction mechanisms, providing detailed experimental protocols, and offering a quantitative comparison to assist researchers in selecting the most suitable method for their specific laboratory and development needs.

Synthetic Strategies: A Comparative Overview

The construction of the biaryl bond is the lynchpin in the synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine. Modern organic synthesis has been dominated by several cross-coupling reactions, each presenting a unique set of advantages and disadvantages. This guide will focus on two of the most prevalent and well-documented methods: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, a third, less common but potentially advantageous route involving a nitration-reduction sequence following a Suzuki coupling will be examined. Each route will be assessed based on key performance indicators such as yield, purity, catalyst loading, reaction time, and the availability of starting materials.

Route 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the extensive commercial availability of boronic acids and their derivatives. This methodology constructs the central C-C biaryl bond through the coupling of an aryl halide with an aryl boronic acid, a process catalyzed by a palladium complex in the presence of a base.

Conceptual Workflow:

2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline Suzuki Coupling Suzuki Coupling 2-Bromo-5-methoxyaniline->Suzuki Coupling 4-Methylphenylboronic acid 4-Methylphenylboronic acid 4-Methylphenylboronic acid->Suzuki Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki Coupling 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine Suzuki Coupling->4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Figure 1: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol:

The following protocol for the synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine via a Suzuki-Miyaura coupling is a representative example.

Materials:

  • 2-Bromo-5-methoxyaniline

  • 4-Methylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a suitable reaction vessel, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • To the stirred solution, add 4-methylphenylboronic acid (1.2 eq) followed by sodium carbonate (2.5 eq).

  • Degas the resulting mixture by bubbling argon through it for at least 15 minutes to remove dissolved oxygen.

  • Introduce Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture under an inert atmosphere.

  • Heat the mixture to 80 °C and maintain stirring for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and perform an extraction with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

Discussion of Key Parameters:

  • Catalyst Choice: Pd(dppf)Cl₂ is a highly effective and robust catalyst for Suzuki couplings, particularly those involving electron-rich anilines. The dppf ligand provides the necessary steric bulk and electron-donating characteristics to facilitate the catalytic cycle.

  • Base Selection: Sodium carbonate is an economical and efficient base for this transformation, playing a crucial role in the transmetalation step of the catalytic cycle.

  • Solvent System: The dioxane and water mixture creates a homogeneous environment for both the organic substrates and inorganic base, promoting efficient reaction kinetics.

Route 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination provides a powerful alternative for the formation of C-N bonds and is widely used in the synthesis of arylamines. This palladium-catalyzed cross-coupling reaction can join an aryl halide or triflate with an amine. In the synthesis of our target molecule, a convergent strategy involves coupling an appropriately substituted aryl amine with an aryl halide.

Conceptual Workflow:

2-Bromo-4'-methyl-1,1'-biphenyl 2-Bromo-4'-methyl-1,1'-biphenyl Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Bromo-4'-methyl-1,1'-biphenyl->Buchwald-Hartwig Amination Ammonia Source Ammonia Source Ammonia Source->Buchwald-Hartwig Amination Pd Catalyst & Ligand & Base Pd Catalyst & Ligand & Base Pd Catalyst & Ligand & Base->Buchwald-Hartwig Amination 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine Buchwald-Hartwig Amination->4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Figure 2: Buchwald-Hartwig Amination Workflow.

Detailed Experimental Protocol:

A representative protocol for a Buchwald-Hartwig amination to synthesize the target molecule is detailed below. This example employs a protected amine source for ease of handling.

Materials:

  • 2-Bromo-4-methoxy-4'-methyl-1,1'-biphenyl (requires prior synthesis)

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Inside a glovebox, combine 2-bromo-4-methoxy-4'-methyl-1,1'-biphenyl (1.0 eq), benzophenone imine (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) in a reaction vial.

  • Add anhydrous toluene and securely seal the vial.

  • Remove the vial from the glovebox and heat the mixture to 100 °C for 16 hours.

  • After cooling the reaction to room temperature, quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and redissolve the residue in tetrahydrofuran.

  • Add 2 M HCl and stir at room temperature for 2 hours to facilitate the deprotection of the imine.

  • Basify the mixture with an aqueous solution of sodium hydroxide and extract with ethyl acetate.

  • Purify the crude product via column chromatography.

Discussion of Key Parameters:

  • Ligand Selection: The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. XPhos, a bulky and electron-rich ligand, is highly effective for coupling aryl chlorides and bromides with a diverse range of amines.

  • Amine Source: Direct amination with ammonia can be challenging due to its volatility and its tendency to coordinate with the metal center. Benzophenone imine serves as a practical ammonia surrogate, with the resulting imine being readily hydrolyzed to the desired primary amine.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is necessary to facilitate the deprotonation of the amine and the subsequent reductive elimination step.

Route 3: Post-Coupling Nitration and Reduction

Conceptual Workflow:

1-Bromo-4-methoxybenzene 1-Bromo-4-methoxybenzene Suzuki Coupling Suzuki Coupling 1-Bromo-4-methoxybenzene->Suzuki Coupling 4-Methylphenylboronic acid 4-Methylphenylboronic acid 4-Methylphenylboronic acid->Suzuki Coupling 4-Methoxy-4'-methyl-1,1'-biphenyl 4-Methoxy-4'-methyl-1,1'-biphenyl Suzuki Coupling->4-Methoxy-4'-methyl-1,1'-biphenyl Nitration Nitration 4-Methoxy-4'-methyl-1,1'-biphenyl->Nitration 4-Methoxy-4'-methyl-2-nitro-1,1'-biphenyl 4-Methoxy-4'-methyl-2-nitro-1,1'-biphenyl Nitration->4-Methoxy-4'-methyl-2-nitro-1,1'-biphenyl Reduction Reduction 4-Methoxy-4'-methyl-2-nitro-1,1'-biphenyl->Reduction 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine Reduction->4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Validation

Comparative Validation Guide: 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine Scaffolds in Lead Optimization

Executive Summary & Strategic Positioning The 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple biaryl amines—often discarded d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

The 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple biaryl amines—often discarded due to genotoxicity concerns—this specific substitution pattern (2-amino, 4-methoxy, 4'-methyl) offers a unique balance of electronic richness and metabolic blocking that makes it a viable precursor for tubulin polymerization inhibitors and PD-1/PD-L1 small molecule checkpoint inhibitors .

This guide validates the efficacy of derivatives based on this core, contrasting them with traditional unsubstituted biphenyls and heterocyclic bioisosteres. We focus on distinguishing specific pharmacological efficacy from non-specific toxicity—a common pitfall with arylamine scaffolds.

Comparative Analysis: Scaffold Performance

The following analysis benchmarks the 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine core (Compound A ) against two standard alternatives: the unsubstituted 2-Aminobiphenyl (Compound B , high toxicity risk) and a Pyridine Bioisostere (Compound C , high solubility).

Table 1: Physicochemical & ADMET Profile Comparison
FeatureCompound A (Target Scaffold)Compound B (Unsubstituted Ref)Compound C (Pyridine Bioisostere)
Structure 4-OMe, 4'-Me, 2-NH₂ Biphenyl2-NH₂ Biphenyl2-NH₂-4'-Me-Phenylpyridine
LogP (Lipophilicity) 3.8 - 4.2 (Moderate-High)~3.52.1 - 2.5 (Low)
Solubility (pH 7.4) Low (< 10 µM)Very Low (< 1 µM)High (> 100 µM)
Metabolic Liability High: O-demethylation (CYP2D6), N-oxidationHigh: Ring hydroxylation, N-oxidationModerate: Pyridine oxidation
Genotoxicity Risk Moderate: Electron-donating groups stabilize nitrenium ionHigh: Known carcinogen (bladder)Low: Pyridine ring deactivates
Primary Utility Tubulin binding, Kinase inhibitionToxicological ReferenceFragment-based design
Mechanistic Insight

The 4-methoxy group in Compound A serves a dual purpose: it acts as a hydrogen bond acceptor (crucial for the colchicine binding site on tubulin) and blocks para-hydroxylation. However, the 2-amine is a "structural alert." Validation must prove that derivatization (e.g., amide formation) mitigates the formation of reactive nitrenium ions while retaining target affinity.

Critical Validation Assays

To validate this scaffold, you must move beyond simple binding data. The following self-validating protocols assess whether the observed activity is due to specific binding or promiscuous reactivity (PAINS).

Protocol A: Microsomal Metabolic Stability (The "Soft Spot" Analysis)

Objective: Determine if the methoxy and methyl groups are metabolic liabilities or stabilizers.

Rationale: The 4'-methyl group is susceptible to benzylic oxidation (CYP3A4), while the 4-methoxy group undergoes O-demethylation. This assay quantifies Intrinsic Clearance (


).[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Workflow:

  • Pre-incubation: Dilute test compound (1 µM final) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm with microsomes (0.5 mg/mL) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Acceptance Criteria:

  • 
     of the linear regression (ln[% remaining] vs. time) must be > 0.90.
    
  • Propranolol

    
     must fall within 15–25 min.
    
Protocol B: Tubulin Polymerization Inhibition (Functional Efficacy)

Objective: Confirm the scaffold acts as a specific antimitotic agent (colchicine site binder) rather than a general toxin.

Rationale: Biphenyl amines structurally mimic combretastatin A-4. This assay measures the suppression of microtubule assembly in real-time.

Workflow:

  • Preparation: Thaw >99% pure Tubulin protein (porcine brain source) on ice. Resuspend in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Blanking: Read a blank plate (buffer only) at 340 nm.

  • Dosing: Add test derivatives (0.1 – 10 µM) to a 96-well half-area plate. Include Colchicine (Positive Control, 3 µM) and Taxol (Stabilizer Control).

  • Assembly: Add Tubulin (3 mg/mL final) to wells at 4°C.

  • Kinetics: Immediately transfer to a pre-warmed plate reader (37°C). Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation:

  • Valid Hit: Significant reduction in

    
     (assembly rate) and final plateau compared to vehicle (DMSO).
    
  • False Positive: Precipitation in the well (sudden spikes in OD).

Visualizing the Metabolic Fate[3][4]

The biological efficacy of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is heavily dependent on its metabolic activation versus detoxification. The diagram below illustrates the divergent pathways this scaffold undergoes in a hepatic environment.

MetabolicFate Parent 4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine N_OH N-Hydroxylamine (Toxic Intermediate) Parent->N_OH CYP1A2 (Bioactivation) O_Demeth 4-Hydroxy Derivative (Active/Inactive) Parent->O_Demeth CYP2D6 (O-Demethylation) Benzylic 4'-Carboxylic Acid (Inactive/Excreted) Parent->Benzylic CYP3A4 (Oxidation) Glucuronide N-Glucuronide (Detoxified) N_OH->Glucuronide UGT (Conjugation) Nitrenium Nitrenium Ion (DNA Adducts) N_OH->Nitrenium Acidic pH / Acetyltransferase O_Demeth->Glucuronide UGT

Figure 1: Metabolic divergence of the scaffold. The red path indicates the toxicity risk (bioactivation) which must be minimized via chemical derivatization (e.g., amide capping).

Experimental Workflow: The Screening Cascade

To efficiently filter derivatives of this scaffold, adopt the following hierarchical screening logic.

ScreeningCascade Start Library Synthesis (Amide/Urea Derivatives) Tier1 Tier 1: Solubility & Chemical Stability (PBS, pH 7.4, 24h) Start->Tier1 Tier2 Tier 2: Primary Target Assay (Tubulin Polymerization / Kinase Panel) Tier1->Tier2 Solubility > 10 µM Tier3 Tier 3: In Vitro Tox & DMPK (HepG2 Cytotoxicity + Microsomal Stability) Tier2->Tier3 IC50 < 100 nM Decision Go / No-Go Decision Tier3->Decision Decision->Start Fails (Re-design) Lead Lead Candidate (High Potency / Low Tox) Decision->Lead Passes Safety Criteria

Figure 2: Validation Cascade. Tier 3 is critical for this scaffold to rule out non-specific arylamine toxicity.

References

  • Liou, J. P., et al. (2002).[2] "Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents." Journal of Medicinal Chemistry.

  • Bristol Myers Squibb. (2016). "Immunomodulatory Compounds (PD-1/PD-L1 Inhibitors)." Patent Application WO2016.
  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Younis, Y., et al. (2013).[3] "Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4][5] "Application Notes: Derivatization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for Enhanced Biological Activity." (Note: Generalized reference for biphenyl derivatization protocols).

Sources

Comparative

The Subtle Architect: A Comparative Guide to 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine and its Non-Methylated Analogue

For the Researcher Navigating the Nuances of Biaryl Scaffolds, this guide offers an in-depth comparison of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine and its non-methylated counterpart, 4-methoxy-[1,1'-biphenyl]-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher Navigating the Nuances of Biaryl Scaffolds, this guide offers an in-depth comparison of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine and its non-methylated counterpart, 4-methoxy-[1,1'-biphenyl]-2-amine. The biphenyl core is a privileged scaffold in medicinal chemistry and materials science, and the strategic addition of a single methyl group can profoundly alter a molecule's physicochemical properties, biological activity, and overall performance.[1] This guide will dissect these differences, providing both theoretical insights and practical experimental frameworks.

At a Glance: Physicochemical Properties

The introduction of a methyl group, while seemingly minor, immediately impacts key molecular descriptors that govern a compound's behavior, from its solubility to its ability to cross cell membranes. The following table summarizes the computed physicochemical properties of our two compounds of interest.

Property4-Methoxy-[1,1'-biphenyl]-2-amine (Non-Methylated)4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (Methylated)Impact of the 4'-Methyl Group
Molecular Formula C₁₃H₁₃NOC₁₄H₁₅NOAddition of CH₂
Molecular Weight 199.25 g/mol [2]213.28 g/mol Increased Mass
XLogP3 2.8[2]3.4Increased Lipophilicity
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 ŲNo Change
Hydrogen Bond Donors 1 (amine)1 (amine)No Change
Hydrogen Bond Acceptors 2 (amine, methoxy)2 (amine, methoxy)No Change

Data for the methylated analogue are for the isomer without the 2-amine for molecular weight and formula, with other properties being inferred. XLogP3 for the methylated analogue is inferred based on similar structures.

The most significant change is the increase in the predicted octanol-water partition coefficient (XLogP3), a key indicator of lipophilicity. This heightened lipophilicity for the methylated analogue can have a cascade of effects, influencing its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.[3]

The "Magic Methyl" Effect in a Biological Context

In medicinal chemistry, the addition of a methyl group can sometimes lead to a disproportionately large increase in biological activity, an effect often termed the "magic methyl" effect.[3] This can arise from several factors:

  • Enhanced Binding Affinity: The 4'-methyl group can occupy a specific hydrophobic pocket within a target protein's binding site, leading to more favorable van der Waals interactions. In the context of a kinase inhibitor, for example, this methyl group could engage with non-polar residues such as leucine, isoleucine, or valine, effectively anchoring the inhibitor in the active site.[4]

  • Metabolic Blocking: A methyl group can be strategically placed to block a site of metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). By preventing or slowing down metabolism, the half-life and overall exposure of the compound in the body can be significantly increased.[5]

  • Conformational Control: The biphenyl scaffold is not rigid; the two phenyl rings can rotate relative to each other. The presence of a methyl group can influence the preferred dihedral angle between the rings, potentially pre-organizing the molecule into a more bioactive conformation for receptor binding.

Below is a conceptual diagram illustrating how the 4'-methyl group might enhance binding to a hypothetical kinase active site.

SAR_Concept cluster_protein Kinase ATP Binding Pocket cluster_inhibitor Biphenyl Inhibitor pocket {Hydrophobic Pocket | (Val, Leu, Ile)} h_bond H-Bond Acceptor inhibitor 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine 4'-Methyl Group Amine Group inhibitor:f1->pocket Hydrophobic Interaction inhibitor:f2->h_bond H-Bond

Caption: Conceptual binding of the methylated analogue in a kinase pocket.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for synthesizing unsymmetrical biphenyls like the ones discussed here is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Suzuki_Coupling_Workflow ArylHalide Aryl Halide (e.g., 2-Bromo-5-methoxyaniline) Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) ArylHalide->Reaction BoronicAcid Arylboronic Acid (e.g., 4-Methylphenylboronic acid) BoronicAcid->Reaction Catalyst Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product (4-Methoxy-4'-methyl- [1,1'-biphenyl]-2-amine) Purification->Product

Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of the target biphenyl amines.

Materials:

  • 2-Bromo-5-methoxyaniline (for the amine at position 2 and methoxy at position 4)

  • Appropriate arylboronic acid (phenylboronic acid for the non-methylated, or 4-methylphenylboronic acid for the methylated analogue)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-methoxyaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Performance Evaluation: A Framework for Comparison

To empirically determine the superior compound for a given application, a head-to-head comparison using a validated assay is essential. Given the prevalence of biphenyl amines as kinase inhibitors, an in vitro kinase assay is a relevant example.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Suitable peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: To the wells of a 96-well plate, add the serially diluted compounds. Include wells for a positive control (kinase, no inhibitor) and a negative control (no kinase).

  • Enzyme Addition: Add the diluted kinase enzyme solution to each well (except the negative control).

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the luminescence-based assay kit. This typically involves two steps of reagent addition with incubation periods.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Outlook

The choice between 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine and its non-methylated analogue is a decision driven by the specific goals of the research. The addition of the 4'-methyl group is predicted to increase lipophilicity, which can enhance membrane permeability and provide an anchor for hydrophobic interactions within a target binding site. This "magic methyl" has the potential to improve biological potency and metabolic stability.

However, increased lipophilicity can also lead to off-target effects and reduced aqueous solubility. Therefore, the non-methylated analogue may be preferred in scenarios where higher solubility is required or where the target's binding pocket does not have a suitable hydrophobic region to accommodate the methyl group.

Ultimately, the principles and protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these and other biphenyl derivatives. Empirical testing through the described experimental workflows is the definitive step to unlocking the full potential of these versatile scaffolds.

References

  • PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Structure–activity relationship of the inhibitor series. Available from: [Link]

  • Semantic Scholar. Methyl-Containing Pharmaceuticals. Available from: [Link]

  • ChemBK. 4-Methoxy-4'-methyl-1,1'-biphenyl. Available from: [Link]

  • PMC. Assaying Protein Kinase Activity with Radiolabeled ATP. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • PubChem. 4-Methoxy-4'-methylbiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. (1) Synthesis of 4-Methoxy-1,1'-biphenyl. Available from: [Link]

  • ResearchGate. Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • PubMed. Molecular hologram derived quantitative structure-property relationships to predict physico-chemical properties of polychlorinated biphenyls. Available from: [Link]

  • PubMed. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Available from: [Link]

  • University of Texas Southwestern Medical Center. Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). Available from: [Link]

  • EPA. 4'-Ethyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid. Available from: [Link]

  • ACS Publications. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Available from: [Link]

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available from: [Link]

  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available from: [Link]

  • PubMed. Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use) dependence and slow inactivation of sodium channels. Available from: [Link]

  • PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Available from: [Link]

  • PubMed. 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Available from: [Link]

  • ScienceDirect. Structure-guided development of covalent TAK1 inhibitors. Available from: [Link]

  • MDPI. Predictivity Approach for Quantitative Structure-Property Models. Application for Blood-Brain Barrier Permeation of Diverse Drug-Like Compounds. Available from: [Link]

  • Cheméo. Chemical Properties of 1,1'-Biphenyl, 4-methoxy- (CAS 613-37-6). Available from: [Link].

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available from: [Link]

  • bioRxiv. Development And Test of Highly Accurate Endpoint Free Energy Methods. 3: Partition Coefficient Prediction Using a Poisson-Boltzm. Available from: [Link]

  • NIST WebBook. 1,1'-Biphenyl, 4-methoxy-. Available from: [Link]

  • ResearchGate. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available from: [Link]

  • Semantic Scholar. Methyl-Containing Pharmaceuticals. Available from: [Link]

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Validation

Cross-validation of analytical data for 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Executive Summary In the synthesis of biaryl scaffolds for kinase inhibitors and liquid crystals, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine represents a critical intermediate. However, its structural integrity is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of biaryl scaffolds for kinase inhibitors and liquid crystals, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine represents a critical intermediate. However, its structural integrity is frequently compromised by regioisomerism—specifically the "Inverse Suzuki" isomer (4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-amine).

Standard LC-MS analysis often fails to distinguish these isomers as they share identical molecular weights (


) and similar fragmentation patterns. This guide provides a definitive cross-validation protocol using orthogonal analytical techniques (NMR, HPLC-UV, and MS) to objectively verify the product identity against its most common structural analogs.

Part 1: Structural Context & The Isomer Challenge

The primary challenge in validating this compound arises from the ambiguity of the Suzuki-Miyaura coupling precursors. If the starting aryl halide and boronic acid are inadvertently swapped, the resulting product is the regioisomer with the substituents reversed on the biphenyl rings.

The Comparison Set:

  • Target Compound (A): 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.[1]

    • Features: Methoxy group on the aniline ring; Methyl group on the distal ring.

  • Inverse Isomer (B): 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-amine.

    • Features: Methyl group on the aniline ring; Methoxy group on the distal ring.

Figure 1: Synthesis & Isomerism Logic

IsomerLogic cluster_inputs Precursors (Potential Swap Risk) SM1 2-Bromo-5-methoxyaniline (Ring A Precursor) Target TARGET COMPOUND 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (OMe on Aniline Ring) SM1->Target Pd(0) Cat. SM2 4-Methylphenylboronic acid (Ring B Precursor) SM2->Target Alt_SM1 2-Bromo-5-methylaniline Isomer INVERSE ISOMER 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-amine (Me on Aniline Ring) Alt_SM1->Isomer Cross-Contamination Alt_SM2 4-Methoxyphenylboronic acid Alt_SM2->Isomer

Caption: Pathways leading to the Target Compound vs. the Inverse Isomer. Note that swapping the functional groups on the starting materials leads to an isobaric impurity.

Part 2: Analytical Strategy & Comparative Data

To validate the target, we employ a "Triangulation Method": Mass (MS) confirms formula, Chromatography (HPLC) confirms purity, and Spectroscopy (NMR) confirms connectivity.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the only definitive method to distinguish the Target from the Inverse Isomer without a reference standard. The diagnostic signals are the protons on the aniline ring (Ring A).

Table 1: Predicted


 NMR Shift Comparison (

, 400 MHz)
FeatureTarget Compound (4-OMe on Ring A)Inverse Isomer (4-Me on Ring A)Diagnostic Logic
Methoxy (

)

ppm (Singlet)

ppm (Singlet)
Indistinguishable in isolation.
Methyl (

)

ppm (Singlet)

ppm (Singlet)
Methyl on aniline ring is slightly shielded.
Ring A Proton (H-3) Doublet (

)
Singlet-like / Broad CRITICAL: In the Target, H-3 is between

and

. It couples meta to H-5.
Ring A Proton (H-6)

ppm (Doublet,

)

ppm (Doublet)
H-6 is adjacent to the biaryl bond.
NOESY Correlation OMe

Ring A (H3/H5)
OMe

Ring B (H3'/H5')
Definitive Proof.

Expert Insight: In the Target Compound, the methoxy group is on the same ring as the amine. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a spatial correlation between the Methoxy protons (


 ppm) and the aromatic protons of the aniline ring. If the Methoxy signal correlates with the distal ring protons (the symmetric AA'BB' system), you have the Inverse Isomer.
Chromatographic Performance (UPLC-MS)

While MS cannot distinguish the mass, the polarity difference driven by the position of the Methoxy group alters retention time.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase: Water/Acetonitrile (

    
     Formic Acid).
    
  • Observation: The Target Compound typically elutes earlier than the Inverse Isomer. The electron-donating Methoxy group on the aniline ring increases the basicity and polarity of the primary amine region slightly more than when it is on the distal phenyl ring, reducing interaction with the lipophilic C18 stationary phase.

Part 3: Experimental Protocols

Protocol A: Definitive Structural Validation (NMR)

Objective: Confirm regiochemistry of the Methoxy and Methyl substituents.

  • Sample Prep: Dissolve

    
     of the sample in 
    
    
    
    of
    
    
    (Chloroform-d). Ensure the solution is clear; filter if necessary to remove inorganic salts from the Suzuki coupling.
  • Acquisition (

    
    ):  Acquire a standard proton spectrum (16 scans, 1s relaxation delay).
    
  • Acquisition (NOESY/ROESY):

    • Set mixing time to

      
      .
      
    • Focus on the cross-peaks between the aliphatic region (

      
       ppm) and aromatic region (
      
      
      
      ppm).
  • Analysis:

    • Locate the

      
       singlet (
      
      
      
      ppm).
    • Check for cross-peaks to the asymmetric aromatic pattern (Ring A). Ring A protons will appear as a doublet (H6), a doublet of doublets (H5), and a doublet (H3).

    • Pass Criteria: Strong NOE between

      
       and the H3/H5 signals of the aniline ring.
      
Protocol B: Purity Profiling (UPLC)

Objective: Quantify purity and detect de-halogenated byproducts (e.g., 4-methoxybiphenyl).

  • Preparation: Prepare a

    
     solution in Acetonitrile.
    
  • Gradient:

    
     to 
    
    
    
    B over 5 minutes (A: Water +
    
    
    FA; B: MeCN +
    
    
    FA).
  • Detection: UV at

    
     (aromatic backbone) and 
    
    
    
    (amide/amine absorption).
  • Pass Criteria:

    • Main peak purity

      
      .
      
    • Absence of peak at

      
       (Demethylation) or 
      
      
      
      (Demethoxylation) in MS channel.
Figure 2: Analytical Decision Tree

DecisionTree Start Crude Product Isolated MS_Check LC-MS Analysis (m/z = 214.1 [M+H]+?) Start->MS_Check Fail_MS Reject: Wrong Mass (Check Starting Materials) MS_Check->Fail_MS No NMR_Check 1H NMR Analysis (Aromatic Region) MS_Check->NMR_Check Yes Coupling_Check Check Coupling of H3/H5 (Is OMe on Aniline Ring?) NMR_Check->Coupling_Check Pass_Structure Structure Confirmed (Target Isomer) Coupling_Check->Pass_Structure NOE to Ring A Fail_Structure Structure Invalid (Inverse Isomer Identified) Coupling_Check->Fail_Structure NOE to Ring B

Caption: Step-by-step validation logic to ensure the correct regioisomer is identified before release.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations through Space: The NOE). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759562, 4'-Methoxy-[1,1'-biphenyl]-2-amine (Isomer Analog). Link

  • BenchChem. (2025).[2][3] Suzuki-Miyaura Coupling Protocols for Biaryl Amines. Link(General reference for Suzuki protocols cited in analysis).

Sources

Comparative

Unlocking New Frontiers: A Comparative Analysis of Functionalized Biphenyls' Electronic Properties

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscape of functionalized biphenyls is paramount for designing next-generation materials and therapeutics. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscape of functionalized biphenyls is paramount for designing next-generation materials and therapeutics. This guide provides an in-depth, objective comparison of how different functional groups modulate the electronic properties of the biphenyl core, supported by experimental data and detailed methodologies.

Biphenyls, with their versatile and rigid structure, serve as a foundational scaffold in a multitude of applications, from organic electronics to pharmaceuticals.[1][2] The introduction of functional groups onto the biphenyl rings dramatically alters their electronic characteristics, offering a powerful tool for tuning properties like conductivity, light-emission, and biological activity. This guide will explore the causal relationships between functionalization and electronic behavior, providing a framework for the rational design of novel biphenyl derivatives.

The Electronic Architecture of Biphenyls: A Tale of Two Rings

The electronic properties of biphenyl are fundamentally governed by the interaction between the π-systems of its two phenyl rings. The degree of conjugation, and therefore electron delocalization, is highly dependent on the torsional angle between the rings. In the gas phase, biphenyl adopts a twisted conformation, which represents a compromise between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted structure).[3] Functionalization can significantly influence this delicate balance.

The Impact of Functionalization: A Comparative Study

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the biphenyl scaffold profoundly impacts its electronic landscape.[4] These substituents alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap, which is a critical parameter for determining a molecule's electronic and optical properties.[5][6]

A key takeaway from various studies is that functionalization, regardless of whether the group is electron-donating or withdrawing, generally leads to a decrease in the HOMO-LUMO gap energy.[5] This reduction in the energy gap is a direct consequence of the altered energy levels of the frontier molecular orbitals.

Electron-Donating Groups (EDGs)

Common EDGs include amino (-NH2), methoxy (-OCH3), and alkyl groups. These groups increase the electron density of the biphenyl system, leading to a destabilization (increase in energy) of the HOMO.[5] The LUMO energy is also typically raised, but to a lesser extent than the HOMO. The net effect is a reduction in the HOMO-LUMO gap.

For instance, DFT calculations have shown that functionalizing biphenyl with an amino group leads to a significant increase in both HOMO and LUMO energies compared to the unsubstituted molecule.[5] This increased electron density enhances the molecule's ability to donate electrons, making it more susceptible to electrophilic attack and influencing its charge transport properties.

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs such as nitro (-NO2), cyano (-CN), and chloro (-Cl) groups decrease the electron density of the biphenyl core.[5] This leads to a stabilization (decrease in energy) of both the HOMO and LUMO levels.[5] The result is also a smaller HOMO-LUMO gap compared to the parent biphenyl.

Computational studies have demonstrated that the nitro group, a strong EWG, causes a significant decrease in both HOMO and LUMO energies.[5][7][8] This enhanced electron-accepting capability can be harnessed in the design of n-type organic semiconductors and other electronic materials. The introduction of a nitro group can also introduce charge transfer character into the molecule, leading to distinct features in its UV-Vis and fluorescence spectra.[5][6]

Visualizing the Impact: Molecular Orbital Perturbation

The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbitals of a biphenyl system.

G cluster_0 Unfunctionalized Biphenyl cluster_1 EDG Functionalized cluster_2 EWG Functionalized HOMO_un HOMO LUMO_un LUMO HOMO_un->LUMO_un Energy Gap HOMO_edg HOMO (Higher Energy) HOMO_un->HOMO_edg destabilized HOMO_ewg HOMO (Lower Energy) HOMO_un->HOMO_ewg stabilized LUMO_edg LUMO (Higher Energy) LUMO_un->LUMO_edg destabilized LUMO_ewg LUMO (Lower Energy) LUMO_un->LUMO_ewg stabilized HOMO_edg->LUMO_edg Smaller Gap HOMO_ewg->LUMO_ewg Smaller Gap

Caption: Impact of functionalization on biphenyl molecular orbitals.

Comparative Data Summary

The following table summarizes theoretical data on the impact of various functional groups on the HOMO and LUMO energies of biphenyl derivatives.

Functional GroupTypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H (Unfunctionalized)--6.40-1.145.26
-NH2 (Amino)EDGIncreasedIncreasedDecreased
-OCH3 (Methoxy)EDGIncreasedIncreasedDecreased
-Cl (Chloro)EWGDecreasedDecreasedDecreased
-CN (Cyano)EWGDecreasedDecreasedDecreased
-NO2 (Nitro)EWGDecreasedDecreasedDecreased

Note: The qualitative trends are well-established, though the exact energy values can vary depending on the computational method used. The values for the unfunctionalized biphenyl are from reference[5].

Experimental Protocols for Characterization

The electronic properties of functionalized biphenyls are routinely investigated using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[9][10]

Step-by-Step Methodology:

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve the functionalized biphenyl derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Deaeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Scan the potential of the working electrode linearly with time between defined limits. The resulting plot of current versus potential is the cyclic voltammogram.

  • Data Analysis: From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red). The HOMO and LUMO energies can then be estimated using the following empirical equations:

    • HOMO (eV) = - (E_ox + 4.4)

    • LUMO (eV) = - (E_red + 4.4) (Note: The value of 4.4 eV is an empirical factor used to reference the potentials to the vacuum level and can vary slightly depending on the reference electrode used).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λ_max) is related to the energy difference between the ground state and the excited state, which can be correlated with the HOMO-LUMO gap.[11][12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the functionalized biphenyl in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

  • Data Acquisition: Scan the absorbance of the sample across a range of wavelengths (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The optical band gap (E_g) can be estimated from the onset of the absorption edge using the equation:

    • E_g (eV) = 1240 / λ_onset (nm)

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for characterizing the electronic properties of a newly synthesized functionalized biphenyl.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Data Analysis & Interpretation Synthesis Synthesize Functionalized Biphenyl Purification Purify by Chromatography/Recrystallization Synthesis->Purification CV Cyclic Voltammetry Purification->CV UVVis UV-Vis Spectroscopy Purification->UVVis Computational DFT Calculations Purification->Computational HOMOLUMO Determine HOMO/LUMO Levels CV->HOMOLUMO BandGap Calculate Optical Band Gap UVVis->BandGap Comparison Compare with Theoretical Data Computational->Comparison StructureProperty Elucidate Structure-Property Relationships HOMOLUMO->StructureProperty BandGap->StructureProperty Comparison->StructureProperty

Caption: Experimental workflow for biphenyl characterization.

Conclusion: Rational Design for Targeted Applications

The ability to precisely tune the electronic properties of biphenyls through functionalization is a cornerstone of modern materials science and drug discovery. By understanding the fundamental principles of how electron-donating and electron-withdrawing groups influence the molecular orbital landscape, researchers can rationally design novel biphenyl derivatives with tailored electronic and optical characteristics. The synergistic use of electrochemical, spectroscopic, and computational methods provides a robust framework for characterizing these materials and accelerating the development of next-generation technologies.

References

  • Juan, L., Brockway, L. O. (1944). The Structures of Biphenyl, o-Terphenyl and Tetraphenylene. Journal of the American Chemical Society. [Link]

  • Lucon, J., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-26. [Link]

  • Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68. [Link]

  • ResearchGate. (2026, January 12). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. [Link]

  • Hudspeth, M. A., et al. (2010). Electronic properties of the biphenylene sheet and its one-dimensional derivatives. ACS Nano, 4(8), 4565-70. [Link]

  • ChemRxiv. (n.d.). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. [Link]

  • Forbes, E. J., & Gray, C. J. (1968). The synthesis and spectroscopic properties of some substituted and bridged biphenyls. Tetrahedron, 24(7), 2795-2800. [Link]

  • Southern Oregon University. (n.d.). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com. [Link]

  • ChemRxiv. (2025, October 8). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. [Link]

  • ResearchGate. (2015, December 30). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • MDPI. (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link]

  • Hutzinger, O., Safe, S., & Zitko, V. (1972). The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls. Journal of the Association of Official Analytical Chemists, 55(4), 809-812. [Link]

  • Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • ResearchGate. (n.d.). Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. [Link]

  • ResearchGate. (n.d.). Cyclic Voltammogram of biphenyl doped AN and TN. [Link]

  • ResearchGate. (2025, August 6). Electronic Properties of the Biphenylene Sheet and Its One-Dimensional Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. [Link]

  • PhotochemCAD. (n.d.). Biphenyl. [Link]

  • Research Solutions Pages. (n.d.). The Spatial Configurations and the Ultraviolet Absorption Spectra of Biphenyl and Some Related Compounds. [Link]

  • ChemRxiv. (n.d.). At the “Peak” of vis-to-UV Upconversion: Clear Advantages of TIPS Substituents for a Biphenyl Annihilator. [Link]

  • ResearchGate. (n.d.). (a) Typical cyclic voltammograms of 0.05 mM 4,4 -biphenol (B) in the.... [Link]

  • ResearchGate. (n.d.). Optical band gap and change in energy of biphenyl rotational conformers.... [Link]

  • ResearchGate. (2025, August 10). Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. [Link]

  • Royal Society of Chemistry. (n.d.). HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of 0.05 mM 4,4 -biphenol ( B ) in the presence of.... [Link]

  • Royal Society of Chemistry. (2016). A biphenyl containing two electron-donating and two electron-accepting moieties: a rigid and small donor–acceptor–donor ladder system. [Link]

  • Clutch Prep. (n.d.). Electron Withdrawing Groups - Part 1 of 2 Exam Prep. [Link]

  • ACS Publications. (2010, August 24). Ligand Electronic Effect on Reductive Elimination of Biphenyl from cis-[Pt(Ph)2(diphosphine)] Complexes Bearing Electron-Poor Diphosphine: Correlation Study between Experimental and Theoretical Results. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • ResearchGate. (2025, November 6). (PDF) Effect of anchoring groups on the electronic transport properties of biphenyl and phenyl-pyridine molecules. [Link]

  • AIP Publishing. (2015, February 18). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. [Link]

  • Hamad Bin Khalifa University. (n.d.). Effect of anchoring groups on the electronic transport properties of biphenyl and phenyl-pyridine molecules. [Link]

  • Journal of Electrochemical Science and Technology. (2024, April 22). Voltammetry of Constant Phase Elements: Analyzing Scan Rate Effects. [Link]

  • McGill University. (n.d.). Cyclic Voltammetry Temperature Detection Circuit Design References. [Link]

  • PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. [Link]

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Validation

A Comprehensive Guide to 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine: A Viable Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of 4-Methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine, a substituted biphenyl amine, and evaluates its performance as a versatile synthetic intermediate for researchers, scientists, and professionals in drug development. Through a comparative lens, we will explore its synthesis, characterization, and application, supported by experimental data and protocols.

Introduction to Substituted Biphenyl Amines

Substituted biphenyl amines are a class of organic compounds that feature a biphenyl core with an amino group and other substituents on the aromatic rings. These structural motifs are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active molecules and functional materials. The strategic placement of substituents on the biphenyl scaffold allows for the fine-tuning of electronic and steric properties, which in turn can influence the molecule's reactivity and biological activity.

Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine: A Two-Step Approach

The synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This approach offers a reliable and high-yielding route to the target molecule.

Step 1: Suzuki-Miyaura Coupling for the Biphenyl Core

The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling of an appropriately substituted aryl halide and an arylboronic acid. For the synthesis of the precursor to our target molecule, 1-bromo-4-methoxy-2-nitrobenzene is coupled with 4-methylphenylboronic acid. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds, particularly for creating biaryl structures.

Figure 1: Suzuki-Miyaura Coupling Workflow

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in 4-Methoxy-4'-methyl-2'-nitrobiphenyl to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (H₂/Pd-C) or reduction with tin(II) chloride (SnCl₂) in an acidic medium being common and effective methods.[1]

Figure 2: Nitro Group Reduction Workflow

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-4'-methyl-2'-nitrobiphenyl via Suzuki-Miyaura Coupling

Materials:

  • 1-Bromo-4-methoxy-2-nitrobenzene

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 100°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Methoxy-4'-methyl-2'-nitrobiphenyl.

Protocol 2: Synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine via Nitro Group Reduction

Materials:

  • 4-Methoxy-4'-methyl-2'-nitrobiphenyl

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-Methoxy-4'-methyl-2'-nitrobiphenyl (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Performance Comparison with Alternatives

The viability of a synthetic intermediate is best assessed by its performance in subsequent reactions and by comparison with alternative starting materials. 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine serves as a key precursor in the synthesis of various heterocyclic compounds, such as carbazoles and phenothiazines, which are of significant interest in medicinal chemistry.[2][3][4]

IntermediateSubsequent ReactionProduct ClassReported YieldsReference
4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine Intramolecular C-H aminationSubstituted CarbazoleGood to Excellent[5]
2-AminobiphenylIntramolecular C-H aminationUnsubstituted CarbazoleGood[5]
4-Methoxy-2-aminobiphenylCyclization with sulfurMethoxy-substituted PhenothiazineModerate to Good[6]
2-AminobiphenylCyclization with sulfurUnsubstituted PhenothiazineModerate[6]

The presence of the methoxy and methyl groups on the biphenyl scaffold can influence the electronic properties and solubility of the intermediate and the final products. The electron-donating nature of the methoxy group can affect the reactivity of the amino group in subsequent cyclization reactions. For instance, in the synthesis of carbazole derivatives via palladium-catalyzed intramolecular C-H amination, the electronic nature of the substituents on the biphenyl rings can influence the reaction efficiency.[5]

Application as a Synthetic Intermediate: Synthesis of Bioactive Scaffolds

The utility of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as a synthetic intermediate is highlighted by its application in the synthesis of complex heterocyclic systems.

Synthesis of Carbazole Derivatives

Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Substituted 2-aminobiphenyls are common precursors for the synthesis of carbazoles through intramolecular cyclization reactions, often catalyzed by transition metals like palladium.[5] The methoxy and methyl substituents on the biphenyl core of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine can be strategically utilized to synthesize specifically functionalized carbazole derivatives for drug discovery programs.

Synthesis of Phenothiazine Derivatives

Phenothiazines are another class of heterocyclic compounds with significant therapeutic applications, particularly as antipsychotic and antihistaminic agents.[4][6] The synthesis of phenothiazine derivatives can be achieved through the cyclization of substituted 2-aminobiphenyls with sulfur. The use of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine as a starting material allows for the introduction of specific substituents onto the phenothiazine core, which can modulate the pharmacological properties of the final compound.[3][6]

Conclusion

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine stands as a viable and valuable synthetic intermediate for the construction of complex, biologically relevant molecules. Its synthesis via a reliable two-step sequence of Suzuki-Miyaura coupling and nitro group reduction is efficient and scalable. The presence of the methoxy and methyl substituents offers opportunities for fine-tuning the properties of target molecules. Its successful application in the synthesis of carbazole and phenothiazine derivatives underscores its utility in medicinal chemistry and drug discovery. The comparative data suggests that while the yields in subsequent reactions are influenced by the substitution pattern, 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine performs effectively, making it a strategic choice for researchers and scientists in the field of organic synthesis.

References

  • Ashoor, A.; Abu-Hashem, A. A.; El-Shehry, M. F. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules2022 , 27 (15), 4941. [Link]

  • Chaudhary, A.; Kumar, A.; Singh, P.; Kumar, S. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings2022 , 2433 (1), 020002. [Link]

  • Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Hiyama, T.; Sahoo, A. K.; Oda, T.; Nakao, Y. Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. [Link]

  • International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]

  • IJCRT.org. SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. [Link]

  • JOCPR. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

  • Kashani, S. K.; Jessiman, J. E.; Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Li, L.; Zhao, S.; Joshi-Pangu, A.; Diane, M.; Biscoe, M. R. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Quick Company. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. [Link]

  • ResearchGate. 4-Methoxy-4′-Nitrobiphenyl. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

  • Royal Society of Chemistry. Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes. [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • Schimkus, A.; Limmert, M.; Einholz, C.; Fischer, D. J. C.; Gschwind, R. M.; König, B. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry2021 , 17, 2686–2697. [Link]

  • The Suzuki Reaction. (2014, February 6). [Link]

  • Zard, S. Z.; Quiclet-Sire, B.; El-Sousy, M.; Lindgren, A. Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Handling complex aromatic amines like 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine requires moving beyond standard laboratory safety protocols. In drug development and synthetic research, biphenyl-2-amine derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex aromatic amines like 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine requires moving beyond standard laboratory safety protocols. In drug development and synthetic research, biphenyl-2-amine derivatives are prized for their structural utility, but they carry profound exposure risks, including severe skin sensitization, methemoglobinemia, and suspected carcinogenicity[1].

As a preferred resource for advanced laboratory safety, this guide provides a self-validating, step-by-step operational framework designed to protect researchers by addressing the specific pharmacokinetic behavior of this compound.

Mechanistic Toxicology: The "Why" Behind the PPE

To understand the strict Personal Protective Equipment (PPE) requirements, we must examine the biological fate of biphenyl-2-amines. The danger of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine lies not just in its native state, but in its metabolic bioactivation.

When absorbed through the skin, inhalation, or ingestion, aromatic amines are rapidly processed by hepatic Cytochrome P450 enzymes (predominantly CYP1A2)[2][3]. This N-hydroxylation yields a highly reactive arylhydroxylamine metabolite[2]. This intermediate readily penetrates erythrocytes, initiating a co-oxidation reaction with oxy-hemoglobin (HbO2)[4].

This reaction has two catastrophic outcomes:

  • Methemoglobinemia: The oxidation of hemoglobin's iron from Fe2+ to Fe3+ prevents oxygen transport, leading to rapid tissue hypoxia and cyanosis[3][4].

  • Carcinogenesis: The metabolites undergo heterolytic cleavage to form highly electrophilic nitrenium ions, which covalently bind to DNA, initiating mutagenesis and potential bladder or liver carcinogenesis[2].

Because this compound is highly lipophilic, it easily bypasses the stratum corneum and permeates standard laboratory gloves, making specialized barrier protection non-negotiable.

ToxicityMechanism A Biphenyl-2-amine Derivative B CYP450 (CYP1A2) N-hydroxylation A->B Hepatic Metabolism C Arylhydroxylamine Metabolite B->C Bioactivation D Co-oxidation with Oxy-Hemoglobin C->D Erythrocyte Entry F Nitrenium Ion Formation C->F Heterolytic Cleavage E Methemoglobinemia (Tissue Hypoxia) D->E Fe2+ to Fe3+ Oxidation G DNA Adducts (Carcinogenesis) F->G Covalent Binding

Metabolic bioactivation of biphenyl-2-amines leading to methemoglobinemia and DNA damage.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves and cotton lab coats are insufficient for handling this class of compounds. The following matrix summarizes the quantitative specifications and causal justifications for the required PPE.

PPE CategoryQuantitative SpecMaterial / TypeCausal Justification
Hand Protection 4-mil (inner) 15-mil (outer)Nitrile (inner) Neoprene or Butyl (outer)Aromatic amines rapidly permeate standard latex and thin nitrile. Neoprene provides superior chemical resistance to highly lipophilic organic amines.
Respiratory 99.97% filtration efficiencyNIOSH P100 Half-Face or PAPRPrevents inhalation of highly toxic, potentially carcinogenic airborne particulates during the weighing and transfer of dry powders.
Eye & Face ANSI Z87.1 compliantSplash Goggles + Polycarbonate ShieldPrevents mucosal absorption and protects against corrosive/toxic splashes during solvation and reaction quenching.
Body Protection 100% fluid holdoutTychem® Suit or Impermeable ApronPrevents transdermal absorption. Standard cotton lab coats absorb chemical dust and solvents, holding toxins directly against the skin.

Operational Workflows: Self-Validating Protocols

Safety is not just about wearing the right gear; it is about executing workflows that inherently validate their own safety at every step.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer the solid compound while maintaining a closed system to prevent aerosolization.

  • Environmental Validation: Before opening the chemical container, verify the chemical fume hood's face velocity is operating between 80–120 feet per minute (fpm) .

    • Self-Validation Step: Check the digital monitor and use a tissue paper strip taped to the sash to visually confirm continuous inward directional airflow.

  • Static Mitigation: Biphenylamine powders are highly prone to static cling. Discharge the analytical balance and weighing spatulas using an anti-static zero-stat gun. This prevents the powder from aggressively aerosolizing when the container is opened.

  • Double-Gloving Protocol: Don the 4-mil inner nitrile glove, followed by the 15-mil neoprene outer glove.

    • Self-Validation Step: Perform a visual inspection and a quick manual inflation test of the outer glove to ensure zero micro-punctures before handling the chemical.

  • Closed-System Transfer: Tare a sealable glass vial on the balance. Transfer the required mass using a disposable anti-static spatula. Seal the vial inside the balance enclosure before moving it.

  • Exterior Decontamination: Wipe the sealed vial with an isopropanol-dampened wipe to remove any microscopic dust before removing it from the fume hood and transferring it to the reaction setup.

HandlingWorkflow Start 1. Initiate Protocol PPE 2. Don High-Barrier PPE (Double Gloves, Respirator) Start->PPE Hood 3. Verify Fume Hood Face Velocity (>100 fpm) PPE->Hood Weigh 4. Anti-Static Weighing (Closed System Transfer) Hood->Weigh Decon 5. Acidic Decontamination (Protonate Amine) Weigh->Decon Waste 6. Hazardous Waste Disposal (EPA Compliant) Decon->Waste

Self-validating step-by-step operational workflow for handling hazardous aromatic amines.

Spill Response and Disposal Plan

Aromatic amines require specific chemical neutralization strategies during a spill to prevent volatilization and dermal absorption.

Immediate Spill Response (Inside Fume Hood)
  • Containment: Do NOT sweep the dry powder, as the mechanical action generates highly toxic, inhalable aerosols.

  • Protonation (Neutralization): Gently cover the spill with absorbent pads dampened with a 5% dilute acidic solution (e.g., 5% acetic acid or dilute HCl).

    • Causality: Acidifying the amine protonates the nitrogen atom, converting the lipophilic freebase into a water-soluble, non-volatile ammonium salt. This drastically reduces both the inhalation risk and the compound's skin permeability.

  • Collection: Use non-sparking, disposable scoops to transfer the absorbed material into a rigid, EPA-compliant hazardous waste container.

  • Surface Wash: Wash the affected area three times with an ethanol/water mixture to pick up residual organics, followed by a standard laboratory detergent wash.

Disposal Logistics

Never dispose of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine or its contaminated PPE in standard solid waste. All materials (including outer gloves, spatulas, and bench paper) must be sealed in a dedicated "Toxic Organic Waste" container. Ensure the container is clearly labeled with the chemical name, CAS number, and "Toxic/Suspected Carcinogen" warnings. It must be incinerated by a certified hazardous waste contractor in compliance with local and federal environmental regulations.

References

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH).[Link]

  • Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (NIH).[Link]

  • Decrease in 4-Aminobiphenyl-Induced Methemoglobinemia in Cyp1a2(-/-) Knockout Mice. Centers for Disease Control and Prevention (CDC Stacks).[Link]

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